3-(2-Bromo-phenyl)-propan-1-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODAJGPTULSNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441061 | |
| Record name | 3-(2-bromophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52221-92-8 | |
| Record name | 3-(2-bromophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(2-Bromophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Bromophenyl)propan-1-ol is an aromatic alcohol that holds significance as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex organic molecules. Its structure, featuring a brominated phenyl ring and a primary alcohol functional group, provides two reactive sites for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications in drug discovery.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(2-Bromophenyl)propan-1-ol is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 52221-92-8 | [1] |
| Molecular Formula | C₉H₁₁BrO | [2] |
| Molecular Weight | 215.09 g/mol | [2] |
| Appearance | Colorless oil | [1] |
| Boiling Point | 295.0 ± 15.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 132.2 ± 20.4 °C | [2] |
| Melting Point | Not available | [2] |
| Solubility | Not available |
Synthesis of 3-(2-Bromophenyl)propan-1-ol
A common and effective method for the synthesis of 3-(2-Bromophenyl)propan-1-ol is the reduction of 3-(2-bromophenyl)propionic acid.
Experimental Protocol: Reduction of 3-(2-bromophenyl)propionic acid
This protocol details the reduction of 3-(2-bromophenyl)propionic acid using a borane-tetrahydrofuran complex.[1]
Materials:
-
3-(2-bromophenyl)propionic acid
-
Anhydrous tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Water
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-(2-bromophenyl)propionic acid (1.0 g, 4.4 mmol) in anhydrous tetrahydrofuran (5.0 mL), slowly add a 1.0 M solution of the borane-tetrahydrofuran complex in THF (7.0 mL, 7.0 mmol) at 0 °C. The addition should be controlled to take longer than 15 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.
-
Upon completion of the reaction, carefully quench the excess borane by the dropwise addition of water (1 mL).
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in diethyl ether (20 mL).
-
Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield 3-(2-bromophenyl)propan-1-ol as a colorless oil (938 mg, quantitative yield).[1] The product is often of sufficient purity to be used in subsequent reactions without further purification.[1]
Synthesis Workflow
Caption: Workflow for the synthesis of 3-(2-Bromophenyl)propan-1-ol.
Spectroscopic Properties
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propyl chain, and the hydroxyl proton. The aromatic protons would appear in the downfield region (δ 7.0-7.6 ppm), with splitting patterns indicative of ortho-substitution. The methylene group adjacent to the oxygen (-CH₂-OH) would be deshielded and appear around δ 3.7 ppm, likely as a triplet. The other methylene group (-CH₂-Ar) would resonate further upfield, around δ 2.8 ppm, as a triplet. The methylene group beta to the ring would appear as a multiplet around δ 1.9 ppm. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show nine distinct signals. The carbon bearing the bromine atom would be in the range of δ 120-125 ppm. The other aromatic carbons would resonate between δ 127-140 ppm. The carbon attached to the hydroxyl group (-CH₂-OH) would be found around δ 60-65 ppm. The other two aliphatic carbons would appear in the upfield region, typically between δ 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A C-O stretching vibration should be present around 1050 cm⁻¹. The presence of the benzene ring would be indicated by absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 214 and an [M+2]⁺ peak of similar intensity at m/z 216, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage.
Reactivity and Potential Applications
The chemical reactivity of 3-(2-Bromophenyl)propan-1-ol is dictated by its two primary functional groups: the hydroxyl group and the bromo-substituted aromatic ring.
-
Reactions of the Hydroxyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to esters, ethers, and halides through standard organic transformations.
-
Reactions of the Aryl Bromide: The bromo substituent on the phenyl ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents at this position. This is particularly valuable in the synthesis of complex molecules and potential drug candidates.
The dual functionality of 3-(2-Bromophenyl)propan-1-ol makes it a valuable building block in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. For instance, aryl propionic acid derivatives, which can be synthesized from related precursors, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif present in 3-(2-Bromophenyl)propan-1-ol can be found in precursors to compounds with potential anticancer and anti-inflammatory properties.[]
Logical Relationship of Reactivity
Caption: Reactivity pathways of 3-(2-Bromophenyl)propan-1-ol.
Safety and Handling
3-(2-Bromophenyl)propan-1-ol should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
3-(2-Bromophenyl)propan-1-ol is a valuable synthetic intermediate with a range of potential applications in organic synthesis and drug discovery. This guide provides a foundational understanding of its chemical properties, a reliable synthesis protocol, and an overview of its reactivity. Further research into its spectroscopic characterization and biological activities will undoubtedly expand its utility for researchers and scientists in the field.
References
An In-depth Technical Guide to 3-(2-Bromophenyl)propan-1-ol (CAS: 52221-92-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Bromophenyl)propan-1-ol is an organic compound that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a brominated phenyl ring and a primary alcohol functional group, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceutical and agricultural chemistry.[2][3] The presence of the bromine atom allows for various cross-coupling reactions, while the hydroxyl group can be readily modified or used to introduce other functionalities. This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and potential applications.
Chemical and Physical Properties
3-(2-Bromophenyl)propan-1-ol is typically a colorless to pale yellow liquid or solid, depending on its purity.[2] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 52221-92-8 | [2] |
| Molecular Formula | C₉H₁₁BrO | [2] |
| Molecular Weight | 215.09 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 106-108 °C at 0.5 Torr | ChemicalBook Data |
| Density | 1.410 ± 0.06 g/cm³ (Predicted) | ChemicalBook Data |
| pKa | 15.00 ± 0.10 (Predicted) | ChemicalBook Data |
| Storage Temperature | Room Temperature, Sealed in dry conditions | ChemicalBook Data |
Spectral Data
The structural elucidation of 3-(2-Bromophenyl)propan-1-ol is confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad peak around 3300 cm⁻¹) and C-H stretches of the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern indicative of the presence of a bromine atom.
Synthesis
A common and efficient method for the synthesis of 3-(2-Bromophenyl)propan-1-ol is through the reduction of 3-(2-bromophenyl)propionic acid.
Experimental Protocol: Reduction of 3-(2-Bromophenyl)propionic Acid
This protocol is adapted from a method described by ChemicalBook.
Materials:
-
3-(2-bromophenyl)propionic acid
-
Anhydrous tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (1.0 M in THF)
-
Water
-
Ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-(2-bromophenyl)propionic acid (1.0 g, 4.4 mmol) in anhydrous tetrahydrofuran (5.0 mL) at 0 °C, slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (7.0 mL, 7.0 mmol) over a period of at least 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully quench the reaction by the dropwise addition of water (1 mL).
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ether (20 mL).
-
Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-bromophenyl)propan-1-ol as a colorless oil. The product is often of sufficient purity to be used in subsequent steps without further purification.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of 3-(2-Bromophenyl)propan-1-ol.
Applications in Drug Development and Organic Synthesis
3-(2-Bromophenyl)propan-1-ol is a key intermediate in the synthesis of various organic molecules, including those with potential biological activity.[1] The presence of both a reactive bromine atom and a versatile alcohol functional group allows for a wide range of chemical transformations.
Precursor for Bioactive Molecules
While specific, publicly documented examples of its direct use in the synthesis of marketed drugs are scarce, its structural motif is present in various compounds investigated in medicinal chemistry. It is considered an important intermediate for synthesizing a range of pharmaceutical chemicals, including antibiotics, anti-cancer drugs, and anesthetics.[3]
Key Reactions
The utility of 3-(2-Bromophenyl)propan-1-ol in synthesis stems from the reactivity of its two functional groups:
-
Suzuki-Miyaura Coupling: The aryl bromide moiety can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. This is a powerful method for constructing biaryl structures, which are common in drug molecules.
-
Etherification: The primary alcohol can be converted into an ether through Williamson ether synthesis or other etherification methods, allowing for the introduction of various alkyl or aryl groups.
-
Esterification: The alcohol can be esterified to introduce ester functionalities.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further synthetic handles.
-
Conversion to Alkyl Halide: The hydroxyl group can be converted to a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.
Diagram of Potential Synthetic Transformations:
Caption: Potential synthetic transformations of 3-(2-Bromophenyl)propan-1-ol.
Safety and Handling
Appropriate safety precautions should be taken when handling 3-(2-Bromophenyl)propan-1-ol. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information. General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
3-(2-Bromophenyl)propan-1-ol is a valuable and versatile intermediate in organic synthesis with significant potential in the development of new pharmaceuticals and other bioactive compounds. Its straightforward synthesis and the presence of two key reactive functional groups make it an attractive starting material for a wide range of chemical transformations. This guide has provided a summary of its key properties, synthesis, and potential applications to aid researchers and scientists in their work.
References
Spectroscopic and Synthetic Profile of 3-(2-Bromophenyl)propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis and predicted spectroscopic properties of 3-(2-Bromophenyl)propan-1-ol, a halogenated aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. While a reproducible synthetic protocol is available, a complete set of experimentally determined spectroscopic data is not publicly accessible at the time of this publication. This guide addresses this gap by presenting a detailed experimental protocol for its synthesis and offering a comprehensive prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data based on established principles and spectral data of analogous compounds. This information is intended to serve as a valuable resource for researchers utilizing this compound in their work.
Introduction
3-(2-Bromophenyl)propan-1-ol is a versatile chemical intermediate. The presence of a primary alcohol offers a site for various functional group transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or etherification. The bromo-substituted phenyl group allows for participation in a wide range of coupling reactions, including Suzuki, Heck, and Sonogashira reactions, enabling the construction of more complex molecular architectures. These characteristics make it a valuable building block in the synthesis of novel organic molecules, including potential pharmaceutical candidates and functional materials.
Synthesis of 3-(2-Bromophenyl)propan-1-ol
A general and effective method for the synthesis of 3-(2-Bromophenyl)propan-1-ol involves the reduction of 3-(2-bromophenyl)propanoic acid.
Experimental Protocol: Reduction of 3-(2-bromophenyl)propanoic acid
Materials:
-
3-(2-bromophenyl)propanoic acid
-
Borane-tetrahydrofuran complex (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure: [1]
-
To a solution of 3-(2-bromophenyl)propanoic acid (1.0 g, 4.4 mmol) in anhydrous tetrahydrofuran (5.0 mL) at 0 °C, slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (7.0 mL, 7.0 mmol) over a period of at least 15 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.
-
Upon completion of the reaction, carefully quench the excess borane by the dropwise addition of water (1 mL).
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in diethyl ether (20 mL).
-
Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-bromophenyl)propan-1-ol. The product is reported as a colorless oil and may be used in subsequent steps without further purification.[1]
Spectroscopic Data
As of the date of this guide, a complete, experimentally verified set of spectroscopic data for 3-(2-Bromophenyl)propan-1-ol is not available in the public domain. The following tables present predicted spectroscopic data based on the chemical structure and analysis of similar compounds. These predictions are intended to aid in the characterization of this molecule.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.55 | d | 1H | Ar-H |
| ~ 7.25 | t | 1H | Ar-H |
| ~ 7.10 | t | 1H | Ar-H |
| ~ 7.05 | d | 1H | Ar-H |
| ~ 3.70 | t | 2H | -CH₂-OH |
| ~ 2.85 | t | 2H | Ar-CH₂- |
| ~ 1.95 | p | 2H | -CH₂-CH₂-CH₂- |
| ~ 1.50 | s (broad) | 1H | -OH |
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Ar-C (C-Br) |
| ~ 132 | Ar-CH |
| ~ 130 | Ar-C |
| ~ 128 | Ar-CH |
| ~ 127 | Ar-CH |
| ~ 124 | Ar-CH |
| ~ 62 | -CH₂-OH |
| ~ 34 | Ar-CH₂- |
| ~ 31 | -CH₂-CH₂-CH₂- |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 | Strong, Broad | O-H stretch (alcohol) |
| ~ 3060 | Medium | C-H stretch (aromatic) |
| ~ 2940, 2870 | Medium | C-H stretch (aliphatic) |
| ~ 1580, 1470, 1440 | Medium to Strong | C=C stretch (aromatic) |
| ~ 1050 | Strong | C-O stretch (primary alcohol) |
| ~ 750 | Strong | C-Br stretch / Ar-H bend |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 214/216 | Moderate | [M]⁺ (Molecular ion, bromine isotope pattern) |
| 183/185 | High | [M - CH₂OH]⁺ |
| 171/173 | Moderate | [M - C₂H₄OH]⁺ |
| 134 | Moderate | [M - Br]⁺ |
| 104 | High | [C₈H₈]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Experimental and Analytical Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic analysis of 3-(2-Bromophenyl)propan-1-ol.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
An In-Depth Technical Guide to 3-(2-Bromo-phenyl)-propan-1-ol
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2-Bromo-phenyl)-propan-1-ol, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, experimental protocols, and a logical diagram of the compound's identification.
Compound Identification and Properties
This compound is an organic compound that features a benzene ring substituted with a bromine atom and a propanol group.[1] Its chemical structure is foundational to its utility in organic synthesis, particularly as a building block for more complex molecules.[1]
Quantitative Data Summary
The fundamental properties of this compound are summarized in the table below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value |
| Molecular Formula | C₉H₁₁BrO[2][3][4][5] |
| Molecular Weight | 215.09 g/mol [3][5][6] |
| Alternate Molecular Weight | 215.087 g/mol [4] |
| CAS Number | 52221-92-8[3][5] |
| Appearance | Colorless oil or liquid[1][3] |
| Density | 1.4±0.1 g/cm³[4] |
| Boiling Point | 295.0±15.0 °C at 760 mmHg[4] |
Logical Relationship Diagram
The following diagram illustrates the core identification parameters of the compound.
Experimental Protocols
A general synthetic procedure for 3-(2-bromophenyl)propan-1-ol involves the reduction of 3-(2-bromophenyl)propionic acid.[3]
Synthesis of 3-(2-bromophenyl)propan-1-ol from 3-(2-bromophenyl)propionic acid [3]
-
Reaction Setup : Dissolve 3-(2-bromophenyl)propionic acid (1.0 g, 4.4 mmol) in anhydrous tetrahydrofuran (5.0 mL).[3]
-
Addition of Reducing Agent : Cool the solution to 0 °C. Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in tetrahydrofuran (7.0 mL, 7.0 mmol) over a period of at least 15 minutes.[3]
-
Reaction Progression : Stir the reaction mixture at 0 °C for 1 hour.[3]
-
Quenching : Carefully add water (1 mL) to quench the residual borane.[3]
-
Solvent Removal : Remove the solvent under reduced pressure.[3]
-
Workup : Dissolve the resulting residue in ether (20 mL). Wash the organic layer sequentially with water (20 mL) and brine (20 mL).[3]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[3]
-
Product : The final product, 3-(2-bromophenyl)propan-1-ol, is obtained as a colorless oil (938 mg, quantitative yield) and can often be used in subsequent reactions without further purification.[3]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 52221-92-8 [chemicalbook.com]
- 4. 3-(2-Bromophenyl)-1-propanol | CAS#:52221-92-8 | Chemsrc [chemsrc.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2-(3-Bromophenyl)propan-2-ol AldrichCPR 30951-66-7 [sigmaaldrich.com]
Synthesis of 3-(2-bromo-phenyl)-propan-1-ol from 3-(2-bromophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(2-bromo-phenyl)-propan-1-ol from 3-(2-bromophenyl)propionic acid. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other complex organic molecules. The guide details two primary reductive methodologies, employing borane-tetrahydrofuran complex and lithium aluminum hydride, respectively. It includes detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate understanding and implementation in a laboratory setting.
Physicochemical Properties of Reactants and Products
A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.
| Property | 3-(2-bromophenyl)propionic acid | This compound |
| Molecular Formula | C₉H₉BrO₂ | C₉H₁₁BrO |
| Molecular Weight | 229.07 g/mol | 215.09 g/mol |
| CAS Number | 15115-58-9 | 52221-92-8 |
| Appearance | Solid | Colorless Oil |
| Melting Point | 98-102 °C | Not Applicable |
| Purity | 97% | min 95% |
Experimental Protocols
Two robust methods for the reduction of 3-(2-bromophenyl)propionic acid are presented below. Method A utilizes the borane-tetrahydrofuran complex, known for its selectivity, while Method B employs the powerful reducing agent, lithium aluminum hydride.
Method A: Reduction with Borane-Tetrahydrofuran Complex
This method is notable for its high yield and the mild reaction conditions.
Materials:
-
3-(2-bromophenyl)propionic acid
-
Anhydrous tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Water
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-(2-bromophenyl)propionic acid (1.0 g, 4.4 mmol) in anhydrous tetrahydrofuran (5.0 mL) at 0 °C, slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (7.0 mL, 7.0 mmol) over a period of at least 15 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.
-
Upon completion of the reaction, quench the excess borane by the careful addition of water (1 mL).
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in diethyl ether (20 mL).
-
Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Expected Yield:
-
Quantitative (938 mg). The product is often of sufficient purity to be used in subsequent steps without further purification.[1]
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from general procedures for the reduction of aromatic carboxylic acids with the potent reducing agent, lithium aluminum hydride.
Materials:
-
3-(2-bromophenyl)propionic acid
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Ethyl acetate
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether or THF.
-
Dissolve 3-(2-bromophenyl)propionic acid in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional 1-2 hours or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.
-
Acidify the mixture with 10% sulfuric acid to dissolve the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Reaction Mechanisms and Workflows
To visually represent the chemical transformation and experimental processes, the following diagrams are provided.
References
An In-depth Technical Guide to the Physical Properties of 2-Bromophenyl Propanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of the five constitutional isomers of 2-bromophenyl propanol. The information contained herein is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and materials science, where a thorough understanding of the physical characteristics of these compounds is crucial.
The isomers covered in this guide are:
-
1-(2-bromophenyl)propan-1-ol
-
2-(2-bromophenyl)propan-1-ol
-
3-(2-bromophenyl)propan-1-ol
-
1-(2-bromophenyl)propan-2-ol
-
2-(2-bromophenyl)propan-2-ol
This document summarizes available experimental and predicted data for key physical properties, outlines detailed experimental protocols for both the synthesis of these isomers and the determination of their physical characteristics, and provides a visual representation of their structural relationships.
Isomeric Relationship of 2-Bromophenyl Propanols
The five constitutional isomers of 2-bromophenyl propanol all share the same molecular formula, C₉H₁₁BrO, but differ in the connectivity of their atoms. The position of the bromine atom on the phenyl ring is fixed at the ortho (2-) position, while the propanol chain and the hydroxyl group vary in their attachment to the ring and along the chain. The following diagram illustrates the structural relationship between these isomers.
Physical Properties
The physical properties of the 2-bromophenyl propanol isomers are summarized in the table below. It is important to note that while some experimental data is available, particularly for 2-(2-bromophenyl)propan-2-ol, much of the data for the other isomers is predicted and should be used as an estimate.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Solubility |
| 1-(2-bromophenyl)propan-1-ol | C₉H₁₁BrO | 215.09 | Not Available | Predicted: 276.9 ± 15.0 at 760 mmHg | Predicted: 1.407 ± 0.06 | Not Available | Low in water; soluble in organic solvents. |
| 2-(2-bromophenyl)propan-1-ol | C₉H₁₁BrO | 215.09 | Not Available | Not Available | Not Available | Not Available | Low in water; soluble in organic solvents. |
| 3-(2-bromophenyl)propan-1-ol | C₉H₁₁BrO | 215.09 | Not Available | 295.0 ± 15.0 at 760 mmHg[1] | 1.4 ± 0.1[1] | 1.565 | Low in water; soluble in organic solvents. |
| 1-(2-bromophenyl)propan-2-ol | C₉H₁₁BrO | 215.09 | Not Available | Predicted: 276.9 ± 15.0 at 760 mmHg | Predicted: 1.407 ± 0.06 | Not Available | Low in water; soluble in organic solvents. |
| 2-(2-bromophenyl)propan-2-ol | C₉H₁₁BrO | 215.09 | 30-34[2] | 128-130[2], 99-100 at 5 mmHg[3] | 1.1576 at 20°C[3] | 1.5420 at 20°C[3] | Low in water; soluble in organic solvents like alcohols and ethers.[2] |
Experimental Protocols
Synthesis of 2-Bromophenyl Propanol Isomers
The synthesis of these isomers can be achieved through various established organic chemistry reactions. Below are representative protocols for the synthesis of each class of isomer.
1. Synthesis of 1-(2-bromophenyl)propan-1-ol (Secondary Alcohol) via Grignard Reaction [4]
-
Reaction: 2-bromobenzaldehyde is reacted with ethylmagnesium bromide.
-
Procedure:
-
To a solution of 2-bromobenzaldehyde in anhydrous diethyl ether, slowly add a solution of ethylmagnesium bromide in diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel.
-
2. Synthesis of 2-(2-bromophenyl)propan-2-ol (Tertiary Alcohol) via Grignard Reaction [3]
-
Reaction: Methyl 2-bromobenzoate is reacted with methylmagnesium bromide.
-
Procedure:
-
To a solution of methyl 2-bromobenzoate in anhydrous tetrahydrofuran (THF), add an excess of methylmagnesium bromide solution in THF dropwise at 0 °C under an inert atmosphere.
-
After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude alcohol is purified by column chromatography or distillation under reduced pressure.
-
3. Synthesis of 3-(2-bromophenyl)propan-1-ol (Primary Alcohol) via Reduction
-
Reaction: Reduction of 3-(2-bromophenyl)propanoic acid.
-
Procedure:
-
To a solution of 3-(2-bromophenyl)propanoic acid in anhydrous THF, add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) portion-wise at 0 °C under an inert atmosphere.
-
After the addition, the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction is then carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
-
Determination of Physical Properties
Standard laboratory procedures are employed to determine the physical properties of the synthesized isomers.
1. Boiling Point Determination [5][6]
-
Method: Capillary method using a Thiele tube or a melting point apparatus equipped for boiling point determination.
-
Procedure:
-
A small amount of the liquid is placed in a small test tube or a fusion tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The assembly is attached to a thermometer and heated in a controlled manner in a Thiele tube containing mineral oil or in a melting point apparatus.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
-
2. Density Determination
-
Method: Gravimetric method using a pycnometer or a graduated cylinder and a balance.
-
Procedure:
-
The mass of a clean, dry pycnometer (or a small graduated cylinder) is accurately measured.
-
The container is filled with the liquid isomer, and the mass is measured again.
-
The volume of the liquid is determined by the calibrated volume of the pycnometer or by reading the graduated cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
3. Refractive Index Measurement [7]
-
Method: Using an Abbe refractometer.
-
Procedure:
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of the liquid sample are placed on the surface of the prism.
-
The prism is closed, and the light source is adjusted.
-
The eyepiece is used to view the borderline between the light and dark fields.
-
The controls are adjusted to bring the borderline into sharp focus and exactly on the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
-
4. Solubility Determination [8][9]
-
Procedure:
-
Approximately 0.1 mL of the liquid isomer is added to 3 mL of a solvent (e.g., water, diethyl ether, ethanol) in a test tube.
-
The mixture is shaken vigorously for about one minute.
-
The mixture is observed to determine if the compound has dissolved completely (miscible), partially dissolved, or is insoluble (immiscible, forming a separate layer).
-
The solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) aqueous solutions can also be tested to understand the compound's acidic or basic properties.
-
Disclaimer
The information provided in this technical guide is for informational purposes only and should be used as a reference. While efforts have been made to ensure the accuracy of the data, much of it is based on predictions and may not reflect experimentally determined values. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
References
- 1. 2-(2-Bromophenyl)-2-propanol synthesis - chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 2-(2-Bromophenyl)-2-propanol | 7073-69-0 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. davjalandhar.com [davjalandhar.com]
- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
In-Depth Structural Analysis of 3-(2-Bromo-phenyl)-propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 3-(2-Bromo-phenyl)-propan-1-ol, a halogenated aromatic alcohol with potential applications in organic synthesis and drug discovery. Due to the limited availability of published experimental spectroscopic data for this specific compound, this guide leverages predictive models and data from analogous structures to offer a detailed characterization. It also outlines the standard experimental protocols for the synthesis and analysis of this compound, providing a foundational resource for researchers.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| CAS Number | 52221-92-8 |
| Appearance | Colorless Liquid (Predicted) |
| Boiling Point | 295.0 ± 15.0 °C at 760 mmHg (Predicted) |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) |
Synthesis Protocol
A common and effective method for the synthesis of this compound is the reduction of 3-(2-bromophenyl)propionic acid.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-bromophenyl)propionic acid in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture back to 0 °C and slowly add water to quench the excess borane.
-
Extraction: Add diethyl ether and water to the mixture. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel.
Spectroscopic Analysis
The following sections detail the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.55 | dd | 1H | Ar-H (ortho to Br) |
| 7.29 | td | 1H | Ar-H (para to Br) |
| 7.12 | td | 1H | Ar-H (ortho to propyl) |
| 7.08 | dd | 1H | Ar-H (meta to Br) |
| 3.73 | t | 2H | -CH₂-OH |
| 2.88 | t | 2H | Ar-CH₂- |
| 1.95 | p | 2H | -CH₂-CH₂-CH₂- |
| 1.58 | s | 1H | -OH |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 140.1 | Ar-C (C-Br) |
| 132.8 | Ar-CH |
| 130.5 | Ar-CH |
| 127.6 | Ar-CH |
| 127.5 | Ar-C (C-propyl) |
| 124.5 | Ar-CH |
| 62.1 | -CH₂-OH |
| 33.8 | Ar-CH₂- |
| 31.2 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound would exhibit the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 (broad) | Strong | O-H stretch (alcohol) |
| 3060-3010 | Medium | C-H stretch (aromatic) |
| 2940-2870 | Medium | C-H stretch (aliphatic) |
| 1580, 1470, 1440 | Medium-Weak | C=C stretch (aromatic ring) |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |
| 650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is predicted to show the following key fragments. The presence of bromine will result in characteristic M and M+2 isotope peaks with approximately equal intensity for all bromine-containing fragments.
| m/z | Predicted Fragment Ion |
| 214/216 | [M]⁺ (Molecular ion) |
| 196/198 | [M - H₂O]⁺ |
| 135 | [M - Br]⁺ |
| 117 | [C₉H₉]⁺ (from loss of Br and H₂O) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols for Structural Analysis
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 45° pulse width, a relaxation delay of 2 seconds, and 1024-2048 scans are typically used with proton decoupling.
FT-IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For GC-MS, electron ionization (EI) at 70 eV is a common method for fragmentation analysis.
An In-depth Technical Guide to 3-(2-Bromo-phenyl)-propan-1-OL for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, 3-(2-Bromo-phenyl)-propan-1-OL is a versatile precursor for the synthesis of a wide range of pharmaceutical compounds. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and potential applications in drug discovery, with a focus on its role in the development of novel therapeutics.
Commercial Availability and Physicochemical Properties
This compound is readily available from various chemical suppliers. The typical purity of the commercially available compound ranges from 95% to over 98%. It is generally supplied as a liquid.
For researchers and drug development professionals, understanding the key physicochemical properties of this compound is crucial for its effective use in synthesis and formulation. The table below summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 52221-92-8 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 295.0 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 132.2 ± 20.4 °C | [1] |
| LogP | 2.65 | [1] |
| Purity | ≥95% - 98% | [3] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the reduction of its corresponding carboxylic acid precursor, 3-(2-bromophenyl)propionic acid.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(2-bromophenyl)propionic acid
-
Borane-tetrahydrofuran complex (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ether
-
Brine
-
Anhydrous sodium sulfate
Procedure: [3]
-
In a flask under an inert atmosphere, dissolve 3-(2-bromophenyl)propionic acid (1.0 g, 4.4 mmol) in anhydrous tetrahydrofuran (5.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (7.0 mL, 7.0 mmol) to the cooled solution over a period of at least 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully quench the reaction by the dropwise addition of water (1 mL).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ether (20 mL).
-
Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-bromophenyl)propan-1-ol as a colorless oil. The product is often of sufficient purity to be used in subsequent steps without further purification.[3]
Synthesis Workflow
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propyl chain, and the hydroxyl proton. The aromatic protons will appear in the downfield region (typically δ 7.0-7.6 ppm), with splitting patterns indicative of the ortho-disubstituted benzene ring. The methylene group adjacent to the hydroxyl group (-CH₂OH) would appear around δ 3.6 ppm as a triplet, while the other methylene group (-CH₂-) would be a multiplet around δ 1.9 ppm. The methylene group attached to the aromatic ring (-ArCH₂-) is expected around δ 2.8 ppm as a triplet. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbon atoms of the benzene ring will appear in the aromatic region (δ 120-140 ppm). The carbon bearing the bromine atom will be in a characteristic range. The three aliphatic carbons will appear in the upfield region, with the carbon attached to the hydroxyl group being the most downfield of the three.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration will appear in the fingerprint region, typically around 1050-1150 cm⁻¹. Aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electron ionization (EI), will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (215 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would involve the loss of water, the propyl chain, or the bromine atom.
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing both a reactive bromo-aryl group and a primary alcohol, allows for diverse chemical modifications.
Precursor for Kinase Inhibitors and Anticancer Agents
The bromophenyl moiety is a common feature in many kinase inhibitors and other anticancer agents. The bromine atom can participate in halogen bonding with the target protein or serve as a handle for further functionalization through cross-coupling reactions. The propanol side chain can be modified to introduce other functionalities that can interact with the target or improve the pharmacokinetic properties of the molecule. While specific drugs directly synthesized from this compound are not extensively documented, its structural motifs are present in various developmental and approved drugs. For instance, derivatives of brominated phenyl compounds are being investigated for their potential to inhibit various kinases involved in cancer progression.[4][5][6]
Role in PROTAC Development
More recently, this compound and its isomers have been identified as useful linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[7][8][9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11] The linker component of a PROTAC is crucial for orienting the two binding moieties optimally for the formation of a stable ternary complex. The length and flexibility of the propanol chain, combined with the reactive handle of the bromo-phenyl group, make this molecule an attractive building block for constructing PROTAC libraries.
Representative Signaling Pathway for Potential Derivatives
Derivatives of this compound, particularly those designed as kinase inhibitors, could potentially target signaling pathways implicated in cancer cell proliferation and survival. A representative pathway that is often targeted in cancer therapy is the MAP kinase (MAPK) pathway.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its chemical properties make it an ideal starting material for the synthesis of a variety of bioactive molecules, including kinase inhibitors and PROTACs. This guide provides researchers and drug development professionals with the essential technical information required to effectively utilize this compound in their research endeavors. Further exploration of its synthetic utility is likely to lead to the discovery of novel therapeutic agents.
References
- 1. 3-(2-Bromophenyl)-1-propanol | CAS#:52221-92-8 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 52221-92-8 [chemicalbook.com]
- 4. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soci.org [soci.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
Purity standards for 3-(2-Bromo-phenyl)-propan-1-OL
Analyzing Impurities' Profiles
My initial steps involve pinpointing existing purity benchmarks and typical impurity breakdowns for 3-(2-Bromo-phenyl)-propan-1-OL. I'm focusing on reliable sources like pharmacopeias, regulatory standards, and established chemical databases. The goal is to establish a comprehensive foundation for further investigation into this compound.
Expanding Analytical Approaches
I'm now delving into common analytical techniques used to assess the purity of this compound. I'm focusing on HPLC, GC, NMR, and mass spectrometry, gathering typical experimental parameters. Simultaneously, I'm examining its synthesis routes to anticipate potential process-related impurities. I've begun identifying acceptable impurity limits. Ultimately, this will be structured into a technical guide with visual aids.
Evaluating Purity Concerns
I've begun to evaluate the purity of this compound. Preliminary searches yielded some basic information, including its CAS number (52221-92-8) and molecular formula (C9H11BrO). However, the data's a little sparse, and I'll need to dig deeper for a more comprehensive understanding of potential impurities and their impact. More work to be done.
Gathering Impurity Data
The initial overview of purity concerns for this compound is gaining traction. I've uncovered its CAS number, formula, molecular weight, and appearance. Suppliers' purity levels (97-99%) suggest commercial availability, but I'm after a real standard. Synthesis information reveals potential impurities from the borane reaction and related compounds. I've also identified useful analytical techniques like GC-MS and HPLC to help detect them.
Deepening Impurity Profile
I'm now diving deeper into the impurity landscape of this compound. While I have the CAS, formula, and some supplier purities, it's clear I need a formal standard. I've noted synthesis information hinting at borane residues and related acids/aldehydes as likely impurities. The mention of GC-MS, NMR, and HPLC for a similar compound sparks ideas for my analytical section. My aim now is to build a detailed picture of the compound's impurity profile.
Expanding Search Strategies
My initial data on this compound is incomplete, particularly lacking in formal purity standards and detailed experimental protocols. I've noted the gaps: no official standards, no specific impurity profiles, and no detailed analytical methods. I now plan to focus on closely related analogues to infer information and refine my search to address these shortcomings. My plan is in motion.
Pinpointing Analytical Methods
I've got more clarity on analytical methods. My searches are now yielding specific information on potential impurities. Although much of the data pertains to similar compounds, it's still proving insightful. The data's getting more targeted, and I'm inching closer to the answers I need.
Unveiling Impurity Profiles
I'm now getting into the meat of it. The latest search results have unveiled crucial details about potential impurities and suitable analytical methods. I've uncovered specific protocols using GC-MS, HPLC, and NMR. These include column selections, mobile phases, and temperature programs. Although the quantitative data isn't specific to my compound, I now have a solid framework for my experimental protocols.
Gathering Impurity Insights
This search round yielded impressive insights. Now, I have identified potential impurities and learned of methods for analysis. The sources have described typical impurities like unreacted starting materials, over-brominated products, and residual solvents. Several detailed protocols for similar brominated propanols have been found, including suggested columns, mobile phases, and temperature programs. Although no official standards were uncovered, I can create representative tables with typical purity ranges. Still, specific impurity profiles for the target compound and quantitative data are lacking.
Developing Targeted Strategies
I've made considerable progress on analytical methods and potential impurities for the target compound, now. My approach has been refined by these second round searches. I've uncovered detailed analytical procedures using GC-MS, HPLC, and NMR. These include column selections, mobile phases, and temperature programs. Although lacking direct data, the findings, including purity ranges, are a solid foundation.
Compiling a Comprehensive Guide
Now, I'm ready to synthesize a full draft. My strategy focuses on leveraging data for related compounds, given the absence of direct data for my target. I'll construct analytical method protocols, prepare representative tables, and include a disclaimer for clarity. Generating content is now my primary focus.
Solubility Profile of 3-(2-Bromo-phenyl)-propan-1-ol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Bromo-phenyl)-propan-1-ol. Due to the limited availability of specific quantitative solubility data in public databases, this document focuses on providing a robust estimation of its solubility based on its chemical structure and the known behavior of similar molecules. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data.
Estimated Solubility Profile
This compound is a molecule containing a substituted aromatic ring and a primary alcohol functional group. This structure imparts both lipophilic (bromophenyl group) and hydrophilic (hydroxyl group) characteristics, suggesting it will be soluble in a range of organic solvents. Its solubility will be governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.
Based on its structure, the following solubility profile is anticipated:
-
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, as well as in polar protic solvents like lower-chain alcohols (methanol, ethanol). These solvents can effectively solvate both the polar hydroxyl group and the phenyl ring.
-
Moderate Solubility: Expected in less polar aromatic solvents like toluene, where the phenyl ring can interact favorably.
-
Low to Negligible Solubility: Expected in non-polar aliphatic solvents such as hexane. The polarity of the hydroxyl group will hinder its dissolution in highly non-polar environments. Aryl halides are generally soluble in organic compounds but insoluble in water.[1][2]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | 25 | Isothermal Shake-Flask | ||
| Ethanol | 25 | Isothermal Shake-Flask | ||
| Acetone | 25 | Isothermal Shake-Flask | ||
| Ethyl Acetate | 25 | Isothermal Shake-Flask | ||
| Dichloromethane | 25 | Isothermal Shake-Flask | ||
| Chloroform | 25 | Isothermal Shake-Flask | ||
| Toluene | 25 | Isothermal Shake-Flask | ||
| Hexane | 25 | Isothermal Shake-Flask |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The exact amount should be recorded and should be sufficient to ensure that a solid phase remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24-72 hours, to ensure that the dissolution equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended microparticles.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Stability and Storage of 3-(2-Bromo-phenyl)-propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the recommended storage conditions and a systematic approach to evaluating the stability of 3-(2-Bromo-phenyl)-propan-1-ol (CAS No. 52221-92-8). Due to the limited availability of specific stability data for this compound, this document outlines best-practice methodologies derived from international guidelines and data for structurally similar aromatic alcohols and halogenated organic compounds. The protocols herein are intended to enable researchers to ensure the quality, integrity, and shelf-life of this compound for research and development purposes.
Introduction
This compound is an aromatic alcohol and a halogenated organic compound. Its chemical structure, featuring a primary alcohol and a bromo-substituted phenyl group, suggests potential susceptibility to degradation through oxidation, photolysis, and extreme temperatures. Understanding the stability profile of this intermediate is critical for its proper handling, storage, and use in synthetic chemistry and drug development to ensure the reliability and reproducibility of experimental results. This guide presents a framework for assessing its stability based on the International Council for Harmonisation (ICH) guidelines.
Recommended Storage and Handling
To maintain the chemical integrity of this compound, adherence to proper storage and handling protocols is critical. The following conditions are recommended based on general guidelines for similar chemical entities.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container. | To prevent oxidation of the primary alcohol functionality. |
| Light | Protect from light by using an amber or opaque container. | To prevent potential photodegradation. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | The primary alcohol is susceptible to oxidation.[1] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. | To prevent inhalation and skin contact. |
Experimental Protocols for Stability Assessment
The following sections detail the experimental protocols for conducting comprehensive stability studies on this compound. These protocols are adapted from the ICH guidelines Q1A(R2) for stability testing and Q1B for photostability testing.[2][3][4]
Forced Degradation Studies
Forced degradation (or stress testing) is undertaken to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[3] This is crucial for developing stability-indicating analytical methods.
Methodology: Expose solutions of this compound to the stress conditions outlined in Table 2. A control sample, protected from the stress condition, should be analyzed concurrently.
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | 1 M HCl at 60°C for 48 hours. |
| Base Hydrolysis | 1 M NaOH at 60°C for 48 hours. |
| Oxidation | 6% H₂O₂ at room temperature for 48 hours. |
| Thermal Degradation | Store solid material at 105°C for 48 hours. |
| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][5] A dark control should be run in parallel. |
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a Mass Spectrometry (MS) detector to identify and quantify the parent compound and any degradation products.[6][7][8]
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are designed to predict the shelf life of the compound under recommended and elevated storage conditions.[9][10]
Methodology:
-
Sample Preparation: Package samples of this compound in inert containers (e.g., amber glass vials with PTFE-lined caps).
-
Storage Conditions: Store the samples under the conditions specified in Table 3.
-
Testing Frequency: Pull samples at the time points indicated in Table 3 for analysis.
Table 3: Long-Term and Accelerated Stability Study Design
| Study Type | Storage Condition (Temperature / Relative Humidity) | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |
Analysis: At each time point, analyze the samples for appearance, assay (purity), and degradation products using a validated stability-indicating HPLC method.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the stability testing protocols.
References
- 1. 3-(2-Bromophenyl)-1-propanol | CAS#:52221-92-8 | Chemsrc [chemsrc.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. humiditycontrol.com [humiditycontrol.com]
Methodological & Application
Application Notes and Protocols: 3-(2-Bromo-phenyl)-propan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Bromo-phenyl)-propan-1-ol is a versatile bifunctional building block in organic synthesis. Its structure, featuring a nucleophilic primary alcohol and a synthetically adaptable aryl bromide, makes it a valuable precursor for a variety of molecular scaffolds. The strategic positioning of the bromo and hydroxypropyl functionalities on the phenyl ring allows for both intramolecular and intermolecular transformations, providing access to a diverse range of heterocyclic and substituted aromatic compounds. This document outlines key applications of this compound, with a focus on detailed experimental protocols and data for its use in constructing valuable molecular architectures. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Key Applications
The primary synthetic utility of this compound lies in its ability to undergo palladium-catalyzed reactions. The aryl bromide moiety is an excellent handle for various cross-coupling reactions, while the terminal alcohol can participate in cyclization or be modified for further functionalization.
1. Intramolecular Cyclization: Synthesis of Chromane
The most prominent application of this compound is its conversion to chromane, a core heterocyclic motif found in numerous bioactive natural products and pharmaceuticals. This transformation is typically achieved through an intramolecular Heck reaction or a related palladium-catalyzed C-O bond formation.
2. Intermolecular Cross-Coupling Reactions
The aryl bromide can readily participate in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of diverse substituents onto the aromatic ring. Key examples include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds or introduce alkyl/alkenyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.
Data Presentation
The following tables summarize representative quantitative data for the key applications of this compound and analogous substrates.
Table 1: Intramolecular Heck Reaction for Chromane Synthesis (Representative Conditions)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | rac-BINAP (3) | Cs₂CO₃ (1.2) | 1,4-Dioxane | 110 | 22 | 70-80 | Analogous to[2] |
| 2 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | DMF | 100 | 12 | 65-75 | General Conditions[3] |
| 3 | Pd(PPh₃)₄ (5) | - | Et₃N (2) | Acetonitrile | 80 | 24 | 60-70* | General Conditions[4] |
*Yields are estimated for the direct cyclization of this compound based on reported yields for similar substrates.
Table 2: Intermolecular Cross-Coupling Reactions of Aryl Bromides (General Conditions)
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | General Yield Range (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 70-95 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | 75-98 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 65-90 |
Experimental Protocols
Protocol 1: Synthesis of Chromane via Intramolecular Heck Reaction
This protocol is adapted from established procedures for intramolecular Heck reactions of similar substrates.[2]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add Pd(OAc)₂ (2 mol%), rac-BINAP (3 mol%), and Cs₂CO₃ (1.2 equivalents).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of argon, add a solution of this compound (1.0 equivalent) in anhydrous 1,4-dioxane via syringe.
-
Place the reaction mixture in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford pure chromane.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon gas supply
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents) in toluene.
-
Add an aqueous solution of K₂CO₃ (2.0 equivalents).
-
De-gas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (3-5 mol%) to the reaction mixture under an argon atmosphere.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the residue by flash column chromatography.
Visualizations
References
Application Notes and Protocols: 3-(2-Bromo-phenyl)-propan-1-ol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Bromo-phenyl)-propan-1-ol is a valuable functionalized aromatic alcohol that serves as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive bromine atom on the phenyl ring and a primary alcohol group on the propyl chain, allows for diverse chemical modifications. This makes it a versatile building block for the construction of complex molecular architectures found in modern therapeutics. This document provides detailed application notes and protocols for the use of this compound as a pharmaceutical intermediate, with a specific focus on its application in the synthesis of the anti-asthmatic drug, Montelukast.
Application in the Synthesis of Montelukast
This compound is a precursor to a crucial intermediate, 3-(2-bromophenyl)propionic acid, which is utilized in some of the convergent synthetic strategies for Montelukast. Montelukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies.[1] The synthesis involves a multi-step process where the carbon skeleton of this compound forms a significant portion of the final drug molecule.
The general synthetic strategy involves the oxidation of the primary alcohol of this compound to a carboxylic acid, followed by a series of coupling and functional group interconversion reactions to build the final Montelukast molecule.
Synthetic Workflow for Montelukast via a 3-(2-bromophenyl)propionic acid intermediate
Caption: Synthetic workflow from this compound to Montelukast.
Quantitative Data Summary
The following table summarizes the key steps, reagents, and reported yields for the synthesis of Montelukast starting from a precursor derived from this compound.
| Step | Transformation | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 1 | Oxidation of 2-bromobenzaldehyde to 3-(2-bromophenyl)propionic acid | Isopropylidene malonate, Triethylamine, Formic acid | - | >72 | >98 | [2][3] |
| 2 | Formation of Keto-ester | 3-(2-bromophenyl)propionic acid, Methyl 2-iodobenzoate, Palladium catalyst | Toluene | - | - | - |
| 3 | Asymmetric Reduction & Grignard Reaction | (-)-DIP-Cl, Methylmagnesium bromide | THF | - | >99.5 (ee) | - |
| 4 | Mesylation and Thiol Coupling | Methanesulfonyl chloride, 1-(mercaptomethyl)cyclopropaneacetic acid | Dichloromethane | - | - | - |
Note: The yields for steps 2-4 are part of a complex, multi-step synthesis and are often reported as overall yields for a sequence of reactions. The purity of intermediates is critical and is typically monitored by HPLC.
Experimental Protocols
Protocol 1: Synthesis of 3-(2-bromophenyl)propionic acid from 2-bromobenzaldehyde
This protocol is adapted from a patented industrial synthesis method and describes the formation of a key intermediate.[2][3] The oxidation of this compound to 3-(2-bromophenyl)propionic acid is a standard procedure. A general method for such oxidation is provided below.
Materials:
-
This compound
-
Potassium dichromate(VI) (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare the oxidizing agent by dissolving potassium dichromate(VI) in water and slowly adding concentrated sulfuric acid while cooling in an ice bath.
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., acetone) and add it to the dropping funnel.
-
Slowly add the solution of this compound to the oxidizing agent with constant stirring, maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-(2-bromophenyl)propionic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate and n-heptane, to achieve a purity of over 98%.[2][3]
Protocol 2: General Steps for the Synthesis of Montelukast from 3-(2-bromophenyl)propionic acid
The subsequent steps involve the conversion of 3-(2-bromophenyl)propionic acid into Montelukast. These are advanced synthetic steps often found in pharmaceutical patents. The following is a generalized summary of the key transformations.
-
Formation of a Keto-ester Intermediate: 3-(2-bromophenyl)propionic acid is converted to its acid chloride and then reacted with a suitable aromatic partner, such as the methyl ester of 2-iodobenzoic acid, via a palladium-catalyzed coupling reaction to form a keto-ester.
-
Asymmetric Reduction and Grignard Reaction: The ketone is stereoselectively reduced to a secondary alcohol using a chiral reducing agent like (-)-DIP-Cl. The ester is then converted to a tertiary alcohol via a Grignard reaction with methylmagnesium bromide.
-
Activation and Coupling with the Thiol Sidechain: The secondary alcohol is activated, typically by converting it into a mesylate. This is followed by a nucleophilic substitution reaction with the dilithium salt of 1-(mercaptomethyl)cyclopropaneacetic acid to form the core structure of Montelukast.
-
Final Deprotection and Salt Formation: Any protecting groups are removed, and the final Montelukast acid is typically converted to its sodium salt for pharmaceutical formulation.
Mechanism of Action of Montelukast: Signaling Pathway
Montelukast exerts its therapeutic effect by acting as a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][4] Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are inflammatory mediators released from various cells, including mast cells and eosinophils.[4] In the airways, these leukotrienes bind to CysLT1 receptors on smooth muscle cells and other pro-inflammatory cells, leading to:
-
Bronchoconstriction
-
Increased vascular permeability and plasma exudation
-
Mucus hypersecretion
-
Recruitment of eosinophils and other inflammatory cells
By blocking the CysLT1 receptor, Montelukast competitively inhibits the binding of cysteinyl leukotrienes, thereby preventing the downstream signaling cascade that leads to the pathophysiology of asthma and allergic rhinitis.[2][5]
Signaling Pathway of Cysteinyl Leukotrienes and Inhibition by Montelukast
Caption: Montelukast blocks the CysLT1 receptor, inhibiting the inflammatory cascade.
References
Application Notes and Protocols: Oxidation of 3-(2-Bromo-phenyl)-propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemical oxidation of 3-(2-bromo-phenyl)-propan-1-ol, a primary alcohol, to its corresponding aldehyde, 3-(2-bromo-phenyl)-propanal, or carboxylic acid, 3-(2-bromo-phenyl)-propanoic acid. The choice of oxidizing agent dictates the final product, with milder reagents favoring the aldehyde and stronger reagents yielding the carboxylic acid. This document outlines protocols for several common oxidation methods, presents a comparative data summary, and illustrates the reaction pathways.
Introduction
The selective oxidation of primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of aldehydes and carboxylic acids which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals. This compound possesses a primary alcohol functional group susceptible to oxidation. The presence of the bromo-phenyl group may influence the reactivity and requires careful selection of reaction conditions to achieve high yields and selectivity.
Reaction Pathways
The oxidation of this compound can proceed via two main pathways depending on the strength of the oxidizing agent employed. Mild oxidizing agents will typically yield the aldehyde, while strong oxidizing agents will lead to the formation of the carboxylic acid, often via the intermediate aldehyde.
Caption: Oxidation pathways of this compound.
Comparative Data of Oxidation Reactions
The following table summarizes the typical outcomes for the oxidation of this compound using different oxidizing agents. The data presented are representative values based on general knowledge of these reactions.
| Oxidizing Agent | Product | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Solvent |
| PCC | 3-(2-Bromo-phenyl)-propanal | 85-95 | 2-4 | 25 | Dichloromethane |
| Swern Oxidation | 3-(2-Bromo-phenyl)-propanal | 90-98 | 0.5-1 | -78 to 25 | Dichloromethane |
| TEMPO/NaOCl | 3-(2-Bromo-phenyl)-propanal | 88-96 | 1-3 | 0-25 | Dichloromethane/Water |
| Jones Reagent | 3-(2-Bromo-phenyl)-propanoic acid | 80-90 | 4-8 | 0-25 | Acetone |
Experimental Protocols
Synthesis of 3-(2-Bromo-phenyl)-propanal via Pyridinium Chlorochromate (PCC) Oxidation
This protocol describes a mild oxidation to synthesize the aldehyde.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Celite® or silica gel
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 eq.) and Celite® (an equal weight to PCC) in anhydrous dichloromethane in a round-bottom flask, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise at room temperature.[1]
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-(2-bromo-phenyl)-propanal.
-
Purify the product by column chromatography on silica gel if necessary.
Synthesis of 3-(2-Bromo-phenyl)-propanal via Swern Oxidation
This is a mild and high-yielding method for aldehyde synthesis.[2][3][4]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
This compound
-
Triethylamine (Et₃N)
-
Dry ice/acetone bath
-
Schlenk flask or equivalent inert atmosphere setup
Procedure:
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.0 eq.) in anhydrous dichloromethane dropwise.[4]
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C.
-
Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and stir for 10 minutes at -78 °C, then allow the reaction to warm to room temperature.[4]
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of 3-(2-Bromo-phenyl)-propanoic acid via Jones Oxidation
This protocol utilizes a strong oxidizing agent to produce the carboxylic acid.[5][6][7]
Materials:
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
This compound
-
Isopropanol
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then carefully dilute with water.[5]
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) in acetone and cool the solution in an ice bath.
-
Add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 20 °C. A color change from orange-red to green will be observed.[5][8]
-
Continue adding the Jones reagent until the orange-red color persists, indicating an excess of the oxidant.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-8 hours.[8]
-
Quench the excess oxidant by adding isopropanol until the green color of Cr(III) persists.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with concentrated HCl and extract with diethyl ether.
-
Dry the final organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 3-(2-bromo-phenyl)-propanoic acid.
Workflow for Oxidation and Product Isolation
Caption: General experimental workflow for oxidation reactions.
Safety Precautions
-
Chromium-based reagents (PCC, Jones reagent) are toxic and carcinogenic; handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[5][8]
-
Swern oxidation involves the evolution of carbon monoxide and carbon dioxide, and the reagent is moisture-sensitive. The reaction should be performed under an inert atmosphere in a fume hood.[4]
-
Oxidizing agents are reactive and should be handled with care. Avoid contact with flammable materials.
-
Always wear safety glasses, gloves, and a lab coat when performing these experiments.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. studylib.net [studylib.net]
Application Notes and Protocols: 3-(2-Bromo-phenyl)-propan-1-OL in the Synthesis of Chromane
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes detail a proposed synthetic protocol for the utilization of 3-(2-Bromo-phenyl)-propan-1-OL as a key precursor in the synthesis of chromane, a significant heterocyclic scaffold in medicinal chemistry. The described methodology is based on a palladium-catalyzed intramolecular Buchwald-Hartwig C-O coupling reaction, a robust and versatile method for the formation of aryl ethers. This document provides a comprehensive experimental protocol, quantitative data from analogous reactions, and visualizations of the reaction pathway and experimental workflow to guide researchers in the potential application of this starting material.
Introduction
Chromane and its derivatives are privileged heterocyclic motifs found in a wide array of biologically active compounds and natural products. Their structural framework is a cornerstone in the development of pharmaceuticals with diverse therapeutic applications. This compound presents an ideal starting material for the construction of the chromane ring system through an intramolecular C-O bond formation. The presence of a bromo-aryl group and a terminal alcohol on a flexible propyl linker allows for a direct and efficient cyclization to the desired six-membered heterocyclic ether. The palladium-catalyzed Buchwald-Hartwig reaction is a powerful tool for such transformations, offering high yields and broad functional group tolerance under relatively mild conditions.
Proposed Synthetic Application: Intramolecular Synthesis of Chromane
The proposed synthesis of chromane from this compound proceeds via a palladium-catalyzed intramolecular Buchwald-Hartwig C-O coupling. This reaction facilitates the formation of the key aryl ether bond, leading to the cyclization of the propyl chain onto the phenyl ring to form the chromane scaffold.
Reaction Scheme:
Quantitative Data
The following table summarizes representative quantitative data from analogous intramolecular palladium-catalyzed C-O coupling reactions to form six-membered heterocyclic ethers. These values provide an expected range for the synthesis of chromane from this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ | Toluene | 100 | 24 | 85 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (7.5) | K₃PO₄ | Dioxane | 110 | 18 | 92 |
| 3 | Pd(OAc)₂ (10) | P(t-Bu)₃ (15) | NaOt-Bu | Toluene | 80 | 36 | 78 |
| 4 | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 120 | 24 | 75 |
Experimental Protocols
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Argon (or Nitrogen) gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure: Synthesis of Chromane
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), and BINAP (0.075 mmol, 7.5 mol%).
-
Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL). Add this catalyst solution to the Schlenk flask containing the starting material mixture.
-
Reaction Conditions: Stir the reaction mixture at 100 °C for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure chromane.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of chromane.
Catalytic Cycle of Intramolecular Buchwald-Hartwig C-O Coupling
Caption: Catalytic cycle for chromane synthesis.
Application Notes and Protocols: 3-(2-Bromo-phenyl)-propan-1-ol in Medicinal Chemistry
Affiliation: Google Research
Introduction
3-(2-Bromo-phenyl)-propan-1-ol is a versatile bifunctional building block in medicinal chemistry, valued for its utility in the synthesis of a wide array of biologically active molecules. The presence of a primary alcohol and a bromo-substituted phenyl ring allows for diverse chemical modifications, making it a key intermediate in the development of novel therapeutic agents. The bromophenyl moiety is a common feature in compounds targeting a range of diseases, including cancer and neurological disorders. This document outlines the application of this compound in the synthesis of potential anticancer agents, specifically focusing on the generation of derivatives that can be further elaborated into kinase inhibitors or other targeted therapies. While direct clinical applications of its immediate derivatives are not yet established, its role as a precursor is critical in early-stage drug discovery.
Application in Anticancer Drug Discovery
The bromophenyl structural motif is prevalent in numerous kinase inhibitors and other anticancer compounds. The bromine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and modulate biological activity. The propanol side chain can be modified to introduce pharmacophores that interact with specific biological targets.
This application note will focus on the synthesis and potential biological evaluation of a hypothetical derivative of this compound as a precursor for kinase inhibitors.
Quantitative Data Summary
While specific quantitative data for direct derivatives of this compound are not extensively available in the public domain, the following table summarizes the activity of structurally related bromophenyl-containing compounds against various cancer-related targets. This data serves as a rationale for the exploration of this compound derivatives in anticancer drug discovery.
| Compound Class | Target | Key Quantitative Data (IC₅₀) | Reference Compound/Note |
| Bromophenol Hybrids | A549 (Lung Carcinoma) | 5.2 ± 0.4 µM | Induces apoptosis via ROS-mediated pathway |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS Cancer) | Growth Percent Inhibition: 41.25% at 10 µM | |
| 3-Bromophenyl Coumarin Derivative | HT1080 (Fibrosarcoma) | Inhibits cell invasion | |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | 168.78 µM (MCF-7 cell line) | Induces G1 phase cell cycle arrest and apoptosis[1] |
Experimental Protocols
Protocol 1: Synthesis of a 3-(2-Aryl-phenyl)-propan-1-ol Derivative via Suzuki Coupling
This protocol describes a general method for the arylation of this compound using a Suzuki-Miyaura cross-coupling reaction. This is a foundational step to introduce structural diversity.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the desired 3-(2-aryl-phenyl)-propan-1-ol derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Oxidation of the Alcohol to an Aldehyde
This protocol details the oxidation of the primary alcohol of the synthesized derivative to an aldehyde, a key intermediate for further modifications.
Materials:
-
3-(2-Aryl-phenyl)-propan-1-ol derivative
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 3-(2-aryl-phenyl)-propan-1-ol derivative (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the two layers are clear.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude aldehyde. The product can often be used in the next step without further purification.
Visualizations
Logical Workflow for the Synthesis of Bioactive Derivatives
The following diagram illustrates the general workflow from the starting material, this compound, to a potential bioactive molecule.
Caption: Synthetic workflow for developing bioactive molecules.
Postulated Signaling Pathway Inhibition
Derivatives of bromophenyl compounds have been shown to inhibit various kinase signaling pathways implicated in cancer. The diagram below illustrates a hypothetical mechanism of action where a derivative inhibits a receptor tyrosine kinase (RTK) pathway.
Caption: Inhibition of an RTK signaling pathway.
Conclusion
This compound is a valuable starting material for the synthesis of complex organic molecules with potential therapeutic applications. Its utility in constructing diverse chemical scaffolds, particularly those relevant to anticancer drug discovery, makes it a compound of significant interest to medicinal chemists. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the synthesis and biological evaluation of novel derivatives based on this versatile building block. Further investigation into the structure-activity relationships of its derivatives is warranted to unlock their full therapeutic potential.
References
Protocol for the reduction of 3-(2-bromophenyl)propionic acid to 3-(2-Bromo-phenyl)-propan-1-OL
Application Note: Chemoselective Reduction of 3-(2-bromophenyl)propionic acid
AN-CHEM-001
Abstract
This application note provides detailed protocols for the chemoselective reduction of 3-(2-bromophenyl)propionic acid to its corresponding primary alcohol, 3-(2-bromophenyl)-propan-1-ol. The primary challenge in this synthesis is the reduction of the carboxylic acid functional group while preserving the aryl bromide moiety. Two robust and effective methods are presented: reduction using Borane-Tetrahydrofuran complex (BH3-THF) and reduction with Lithium Aluminum Hydride (LiAlH4). These protocols are designed for researchers in synthetic organic chemistry and drug development, offering guidance on reagent selection, reaction conditions, and safety precautions.
Introduction
The conversion of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis.[1] For substrates containing sensitive functional groups, such as aryl halides, achieving high chemoselectivity is crucial. 3-(2-bromophenyl)propionic acid serves as a model substrate where the carboxylic acid must be reduced without affecting the carbon-bromine bond. This note details two widely accepted methods utilizing Borane-THF complex and Lithium Aluminum Hydride, respectively, to achieve this transformation efficiently. Borane is often preferred for its high selectivity in reducing carboxylic acids in the presence of other functional groups.[2] Lithium aluminum hydride is a more powerful reducing agent capable of reducing a wide array of functional groups, but requires more stringent anhydrous conditions.[3][4]
Reaction Scheme
The overall transformation is the reduction of the carboxylic acid to a primary alcohol:
3-(2-bromophenyl)propionic acid3-(2-bromophenyl)-propan-1-ol
Comparative Data of Reduction Protocols
The choice of reducing agent is critical and depends on the desired selectivity, scale, and available laboratory equipment. The following table summarizes the key parameters for the two protocols described.
| Parameter | Protocol 1: Borane-THF (BH3-THF) | Protocol 2: Lithium Aluminum Hydride (LiAlH4) |
| Primary Reagent | Borane-Tetrahydrofuran complex (1M in THF) | Lithium Aluminum Hydride (LiAlH4) |
| Stoichiometry | ~1.5 - 2.5 equivalents | ~1.5 - 2.0 equivalents (excess required) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to Room Temperature (or gentle reflux) | 0 °C to Room Temperature |
| Reaction Time | 4 - 12 hours | 2 - 6 hours |
| Work-up | Methanol quench followed by aqueous work-up | Careful sequential quench (e.g., Fieser work-up) |
| Pros | High chemoselectivity (spares most functional groups)[5], safer to handle than LiAlH4[6]. | Powerful reducing agent[3], rapid reaction. |
| Cons/Safety | Flammable; generates H2 gas upon quenching.[6] | Reacts violently with water and protic solvents[7]; pyrophoric solid. Requires strict anhydrous conditions. |
Experimental Protocols
Protocol 1: Reduction with Borane-Tetrahydrofuran (BH3-THF)
This protocol leverages the high chemoselectivity of borane for carboxylic acids.[6][8]
Materials and Equipment:
-
3-(2-bromophenyl)propionic acid
-
Borane-THF complex (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO3)
-
Saturated Sodium Chloride solution (Brine)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 3-(2-bromophenyl)propionic acid (1.0 eq). Dissolve the acid in anhydrous THF (approx. 0.2-0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of BH3-THF: Slowly add the 1M solution of BH3-THF (1.5 eq) dropwise via a dropping funnel over 30-60 minutes. Vigorous gas evolution (H2) will be observed initially.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Very slowly and carefully, add methanol dropwise to quench the excess borane. Note: Vigorous effervescence will occur.[8] Continue adding methanol until the gas evolution ceases.
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add 1 M HCl and stir for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 3-(2-bromophenyl)-propan-1-ol by column chromatography on silica gel if necessary.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH4)
This protocol uses the powerful, non-selective reducing agent LiAlH4 and requires strict anhydrous conditions.[7][9]
Materials and Equipment:
-
3-(2-bromophenyl)propionic acid
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed three-neck round-bottom flask equipped with a magnetic stir bar and condenser, add LiAlH4 (1.5 eq) and suspend it in anhydrous diethyl ether or THF.
-
Cooling: Cool the LiAlH4 suspension to 0 °C using an ice bath.
-
Addition of Substrate: Dissolve 3-(2-bromophenyl)propionic acid (1.0 eq) in a separate flask in a minimum amount of anhydrous THF. Add this solution dropwise to the stirred LiAlH4 suspension via a dropping funnel. An initial evolution of H2 gas will occur as the acidic proton reacts.[3][10]
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. The reaction can be gently refluxed to ensure completion. Monitor by TLC.
-
Quenching (Critical Step - Fieser Work-up): Cool the reaction mixture to 0 °C. Quench the reaction with extreme caution by the sequential, dropwise addition of:
-
'X' mL of water (where X = grams of LiAlH4 used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
-
-
Filtration: Stir the resulting mixture vigorously for 30 minutes until a white granular solid forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or ether.
-
Drying and Concentration: Collect the filtrate and dry it over anhydrous MgSO4 or Na2SO4. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 3-(2-bromophenyl)-propan-1-ol by column chromatography on silica gel if necessary.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the reduction of 3-(2-bromophenyl)propionic acid.
Caption: General workflow for the reduction of a carboxylic acid to a primary alcohol.
References
- 1. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for 3-(2-Bromo-phenyl)-propan-1-OL in Protein Degrader Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.
The rational design of PROTACs involves the careful selection of three key components: a ligand for the POI, a ligand for an E3 ligase (often Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.
3-(2-Bromo-phenyl)-propan-1-OL is a versatile building block for the synthesis of PROTACs. Its chemical structure offers two key functional handles for elaboration into a linker or for direct incorporation into an E3 ligase ligand. The ortho-bromophenyl group can participate in various cross-coupling reactions, while the primary alcohol can be readily converted into other functional groups, such as amines or azides, for subsequent conjugation. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of protein degraders.
Application Notes
1. Synthesis of Cereblon (CRBN) Ligand Precursors:
This compound can serve as a precursor for the synthesis of analogs of well-established CRBN ligands like thalidomide, lenalidomide, and pomalidomide. The 2-bromophenyl moiety can be a key structural element in forming the phthalimide ring system of these ligands. The propyl alcohol can be functionalized to introduce a reactive handle for linker attachment.
2. Versatile Linker Synthesis:
The bifunctional nature of this compound allows for its use in constructing diverse PROTAC linkers. The primary alcohol can be converted to an amine, azide, or alkyne for "click" chemistry or amide bond formation. The bromo- a functional group that can be used for cross-coupling reactions to attach to either the POI ligand or the E3 ligase ligand. The ortho-substitution pattern of the phenyl ring can impart specific conformational constraints on the linker, which can be advantageous for optimizing ternary complex formation.
3. Incorporation into Molecular Glues:
Beyond PROTACs, this building block may also find utility in the synthesis of "molecular glues," which are smaller molecules that induce the interaction between an E3 ligase and a neo-substrate. The structural motifs accessible from this compound could be explored for their potential to stabilize protein-protein interactions within the context of the E3 ligase machinery.
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-Based CRBN Ligand with a Linker Attachment Point
This protocol describes a hypothetical synthesis of a pomalidomide analog from this compound, incorporating a terminal azide for subsequent linker attachment via click chemistry.
Step 1: Oxidation of this compound to 3-(2-Bromophenyl)propanoic acid
-
Reagents: this compound, Jones reagent (chromium trioxide in sulfuric acid), acetone.
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise with stirring until the orange color persists.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-(2-bromophenyl)propanoic acid, which can be used in the next step without further purification.
-
Step 2: Amidation and Cyclization to form the Glutarimide Ring
-
Reagents: 3-(2-Bromophenyl)propanoic acid, glutamine methyl ester hydrochloride, thionyl chloride, pyridine, methanol.
-
Procedure:
-
To a solution of 3-(2-bromophenyl)propanoic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in pyridine and add glutamine methyl ester hydrochloride (1.1 eq).
-
Heat the reaction mixture to 120 °C for 4 hours.
-
Cool to room temperature and pour into ice-water.
-
Extract with ethyl acetate (3x), wash the combined organic layers with 1M HCl and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the pomalidomide precursor.
-
Step 3: Introduction of the Azide Linker Attachment Point
-
Reagents: Pomalidomide precursor, 1-azido-2-bromoethane, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a solution of the pomalidomide precursor (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1-azido-2-bromoethane (1.5 eq).
-
Stir the reaction at 80 °C for 12 hours.
-
Cool to room temperature and dilute with water.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final azide-functionalized CRBN ligand.
-
Protocol 2: Synthesis of a PROTAC Targeting BRD4
This protocol outlines the final assembly of a hypothetical BRD4-targeting PROTAC using the azide-functionalized CRBN ligand from Protocol 1 and an alkyne-modified BRD4 ligand (e.g., a derivative of JQ1).
-
Reagents: Azide-functionalized CRBN ligand, alkyne-modified BRD4 ligand, copper(II) sulfate pentahydrate, sodium ascorbate, tert-butanol, water.
-
Procedure:
-
Dissolve the azide-functionalized CRBN ligand (1.0 eq) and the alkyne-modified BRD4 ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude PROTAC by preparative HPLC to obtain the final product.
-
Data Presentation
The following tables present hypothetical data for a PROTAC synthesized using a linker derived from this compound. These values are illustrative and based on typical data for similar classes of protein degraders.
Table 1: In Vitro Degradation of BRD4 by Hypothetical PROTAC-X
| Cell Line | PROTAC-X Concentration (nM) | % BRD4 Degradation (Dmax) | DC50 (nM) |
| HEK293T | 100 | 95% | 15 |
| HeLa | 100 | 92% | 25 |
| VCaP | 100 | 88% | 30 |
Table 2: Binding Affinities of Hypothetical PROTAC-X Components
| Component | Target | Binding Affinity (Kd, nM) |
| BRD4 Ligand | BRD4 (BD1) | 50 |
| CRBN Ligand | CRBN | 150 |
| PROTAC-X | BRD4 (BD1) | 65 |
| PROTAC-X | CRBN | 180 |
Visualizations
Below are diagrams illustrating the key concepts and workflows described in these application notes.
Caption: Mechanism of action for a PROTAC synthesized from this compound.
Caption: General synthetic workflow for utilizing this compound in PROTAC synthesis.
Caption: Synthetic route to a functionalized CRBN ligand from this compound.
Application Notes and Protocols for N-alkylation using 3-(2-Bromo-phenyl)-propan-1-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in pharmaceuticals, agrochemicals, and fine chemicals. This document provides detailed application notes and protocols for the N-alkylation of primary and secondary amines using the bifunctional reagent 3-(2-Bromo-phenyl)-propan-1-OL. This reagent is a valuable building block, allowing for the introduction of a bromophenylpropyl moiety, which can be a key structural element in various biologically active molecules or can serve as a handle for further synthetic modifications, such as cross-coupling reactions.
The presence of both a hydroxyl group and a bromine atom on the alkylating agent requires careful consideration of reaction conditions to ensure selective N-alkylation over potential side reactions such as O-alkylation or intramolecular cyclization. These protocols are designed to favor the desired N-alkylation pathway and provide guidance on reaction optimization and product purification.
Reaction Principle
The N-alkylation reaction proceeds via a nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond. A base is typically required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine and the product, which would render them non-nucleophilic.[1][2] The choice of base and solvent is critical to control the reaction rate and selectivity.
Experimental Protocols
General Procedure for N-alkylation
This protocol describes a general method for the N-alkylation of a representative primary amine (e.g., benzylamine) and a secondary amine (e.g., morpholine) with this compound.
Materials:
-
This compound
-
Amine (e.g., benzylamine, morpholine)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))
-
Solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF))
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq.), the chosen base (1.5-2.0 eq.), and the solvent.
-
Stir the mixture at room temperature to ensure good dispersion of the base.
-
Add this compound (1.0-1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 6-24 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-alkylation of representative amines with this compound. These are illustrative examples, and optimization may be required for different substrates.
Table 1: N-alkylation of Benzylamine with this compound
| Entry | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | MeCN | 80 | 12 | 85 |
| 2 | K₂CO₃ (2.0) | DMF | 80 | 8 | 92 |
| 3 | Et₃N (2.0) | MeCN | 80 | 24 | 65 |
| 4 | Et₃N (2.0) | DMF | 80 | 18 | 75 |
Table 2: N-alkylation of Morpholine with this compound
| Entry | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | MeCN | 80 | 18 | 88 |
| 2 | K₂CO₃ (2.0) | DMF | 80 | 12 | 95 |
| 3 | Et₃N (2.0) | MeCN | 80 | 36 | 55 |
| 4 | Et₃N (2.0) | DMF | 80 | 24 | 68 |
Mandatory Visualizations
Signaling Pathway and Logical Relationships
The following diagram illustrates the key factors influencing the outcome of the N-alkylation reaction with this compound.
References
Synthesis of Novel Compounds from 3-(2-Bromo-phenyl)-propan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from the starting material 3-(2-Bromo-phenyl)-propan-1-ol. This versatile building block offers a gateway to a variety of heterocyclic and substituted aromatic compounds, which are of significant interest in medicinal chemistry and drug development. The protocols outlined below focus on palladium-catalyzed intramolecular and intermolecular cross-coupling reactions, leveraging the reactivity of the aryl bromide and the hydroxyl functional groups.
Introduction
This compound is a valuable starting material in organic synthesis. The presence of both an aryl bromide and a primary alcohol allows for a range of synthetic transformations. The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxyl group can participate in cyclization reactions or be modified to introduce further diversity. This application note will focus on two primary synthetic pathways: intramolecular O-arylation to form a chromane derivative and intermolecular cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.
Key Synthetic Transformations
Several classes of novel compounds can be synthesized from this compound. The following sections detail the protocols for these transformations.
Intramolecular O-Arylation: Synthesis of 3,4-Dihydro-2H-chromene
One of the most direct applications of this compound is its conversion to 3,4-dihydro-2H-chromene via an intramolecular palladium-catalyzed O-arylation reaction. This transformation is a powerful method for the construction of this common heterocyclic scaffold found in many biologically active molecules.
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for the synthesis of 3,4-dihydro-2H-chromene is provided below. This protocol is adapted from general procedures for palladium-catalyzed intramolecular O-arylation of halo-phenethyl alcohols.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Under a stream of argon or nitrogen, add anhydrous toluene (10 mL).
-
Add sodium tert-butoxide (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 3,4-dihydro-2H-chromene.
Quantitative Data:
| Product Name | Starting Material | Catalyst System | Base | Solvent | Reaction Time (h) | Yield (%) |
| 3,4-Dihydro-2H-chromene | This compound | Pd(OAc)₂ / PPh₃ | NaOtBu | Toluene | 18 | 85-95 |
Characterization Data for 3,4-Dihydro-2H-chromene:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15-7.05 (m, 2H), 6.90-6.80 (m, 2H), 4.22 (t, J = 5.2 Hz, 2H), 2.81 (t, J = 6.4 Hz, 2H), 2.05-1.95 (m, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.5, 129.8, 127.2, 121.3, 120.5, 116.9, 66.5, 24.8, 22.9. |
| Mass Spec. (EI) | m/z (%): 134 (M⁺, 100), 105, 91, 77. |
Experimental Workflow Diagram:
Br-C6H4-CH2CH2CH2OH + Coupling Partner --(Pd catalyst, Base)--> Product
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a versatile starting material for the synthesis of a variety of novel compounds. The palladium-catalyzed intramolecular O-arylation provides an efficient route to the chromane scaffold, while intermolecular cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of diverse functionalities. The protocols provided herein serve as a guide for researchers in the fields of organic synthesis and drug discovery to explore the synthetic potential of this valuable building block. Further optimization of reaction conditions may be necessary for specific substrates and desired products.
Application Note: 3-(2-Bromo-phenyl)-propan-1-ol as a Versatile Building Block in the Synthesis of Novel Fungicides
Audience: Researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries.
Abstract: This document outlines a potential application of 3-(2-Bromo-phenyl)-propan-1-ol as a key intermediate in the synthesis of novel triazole-based fungicides. While direct literature on this specific application is limited, this note provides a detailed, hypothetical synthetic protocol and workflow to guide researchers in exploring its potential. The proposed synthesis leverages the unique structural features of this compound to construct a target molecule with potential fungicidal activity, drawing parallels to established classes of fungicides.
Introduction
The development of new fungicides is crucial to combat the emergence of resistant fungal strains and to ensure global food security. Triazole fungicides are a major class of agricultural and pharmaceutical antifungal agents that act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The synthesis of novel triazole derivatives with improved efficacy and broader spectrum of activity is an ongoing area of research.
This compound is a readily available building block that possesses two key functional groups for elaboration: a hydroxyl group and a bromo-phenyl moiety. The hydroxyl group can be derivatized to introduce a triazole ring, a common pharmacophore in fungicides. The bromo-phenyl group offers a handle for further structural modifications, such as cross-coupling reactions, to introduce diverse substituents that can modulate the biological activity and physicochemical properties of the final compound. This application note presents a hypothetical synthetic pathway to a novel triazole fungicide starting from this compound.
Proposed Synthetic Pathway
The proposed multi-step synthesis transforms this compound into a hypothetical triazole fungicide. The overall workflow is depicted below.
Caption: Proposed synthetic route from this compound to a target fungicide.
Experimental Protocols
Synthesis of 1-(2-Bromo-phenyl)-3-chloropropane
This initial step converts the primary alcohol of the starting material into a more reactive leaving group (a chloride) for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (1.2 eq) dropwise.
-
Slowly add thionyl chloride (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 1-(2-Bromo-phenyl)-3-(1H-1,2,4-triazol-1-yl)propane
In this step, the triazole ring is introduced via nucleophilic substitution of the chloride.
Materials:
-
1-(2-Bromo-phenyl)-3-chloropropane
-
1,2,4-Triazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C, add 1,2,4-triazole (1.5 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of 1-(2-Bromo-phenyl)-3-chloropropane (1.0 eq) in anhydrous DMF to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Synthesis of the Target Fungicide via Ullmann Condensation
The final step involves a copper-catalyzed Ullmann condensation to introduce a phenoxyphenyl group, a common moiety in some classes of fungicides.
Materials:
-
1-(2-Bromo-phenyl)-3-(1H-1,2,4-triazol-1-yl)propane
-
4-Phenoxyphenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
L-proline
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
In a sealed tube, combine 1-(2-Bromo-phenyl)-3-(1H-1,2,4-triazol-1-yl)propane (1.0 eq), 4-phenoxyphenol (1.2 eq), K₂CO₃ (2.0 eq), CuI (0.1 eq), and L-proline (0.2 eq).
-
Add anhydrous DMSO to the mixture.
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by column chromatography.
Data Presentation
The following table summarizes the hypothetical quantitative data for the proposed synthetic pathway.
| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 1 | 1-(2-Bromo-phenyl)-3-chloropropane | This compound | 233.53 | 85 | >95 |
| 2 | 1-(2-Bromo-phenyl)-3-(1H-1,2,4-triazol-1-yl)propane | 1-(2-Bromo-phenyl)-3-chloropropane | 266.14 | 75 | >95 |
| 3 | 1-(2-(4-phenoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propane) | 1-(2-Bromo-phenyl)-3-(1H-1,2,4-triazol-1-yl)propane | 371.44 | 60 | >98 |
Hypothetical Mechanism of Action
The target fungicide, being a triazole derivative, is hypothesized to act as a potent inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol. The inhibition of CYP51 leads to the disruption of the fungal cell membrane, ultimately resulting in cell death.
Caption: Hypothetical mechanism of action of the synthesized triazole fungicide.
Conclusion
This application note provides a conceptual framework for the utilization of this compound in the synthesis of a novel triazole fungicide. The proposed synthetic route is based on well-established chemical transformations and offers a starting point for researchers to explore this and other derivatives. The fungicidal activity and spectrum of the synthesized compound would need to be evaluated through in vitro and in vivo biological assays. Further optimization of the synthetic route and structure-activity relationship (SAR) studies could lead to the development of potent new antifungal agents.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Bromo-phenyl)-propan-1-ol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Bromo-phenyl)-propan-1-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the most common and effective synthetic route: the reduction of 3-(2-bromophenyl)propionic acid using Lithium Aluminum Hydride (LiAlH₄).
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive LiAlH₄ | Use a fresh bottle of LiAlH₄. Old or improperly stored reagent can be deactivated by moisture. The powder should be a light gray color; a darker gray may indicate decomposition.[1] |
| Wet Glassware or Solvents | All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying.[2] Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are essential as LiAlH₄ reacts violently with water.[2][3][4] |
| Insufficient LiAlH₄ | An excess of LiAlH₄ is typically required. The first equivalent reacts with the acidic proton of the carboxylic acid, and subsequent equivalents are needed for the reduction. A common practice is to use 1.5 to 3.0 equivalents per carboxyl group. |
| Incomplete Reaction | The reaction of the carboxylate with LiAlH₄ can be slow. Ensure the reaction is stirred for a sufficient time at an appropriate temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended. |
| Improper Quenching | The workup procedure is critical. A violent or uncontrolled quench can lead to product degradation. A Fieser-style workup (slow, sequential addition of ethyl acetate, water, and then aqueous base) is recommended to safely decompose excess LiAlH₄ and precipitate aluminum salts. |
Problem 2: Formation of Side Products
Possible Causes and Solutions:
| Side Product | Cause | Mitigation Strategy |
| 3-Phenyl-propan-1-ol (De-brominated product) | Reduction of the aryl bromide by LiAlH₄. | This side reaction is generally not highly favorable but can occur.[5] To minimize it, use the mildest conditions possible (e.g., lower temperature, shorter reaction time) that still allow for the complete reduction of the carboxylic acid. |
| Unreacted 3-(2-bromophenyl)propionic acid | Incomplete reduction. | Increase the amount of LiAlH₄, prolong the reaction time, or gently heat the reaction mixture if the reduction is sluggish at room temperature. |
| Aldehyde Intermediate | Incomplete reduction to the alcohol. | LiAlH₄ is a powerful reducing agent, and the aldehyde is typically reduced immediately.[6][7] If the aldehyde is observed, it indicates a significant issue with the reagent's activity or stoichiometry. Ensure sufficient active LiAlH₄ is used. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The reduction of 3-(2-bromophenyl)propionic acid with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is a robust and high-yielding method. The precursor acid can be synthesized in good yield from 2-bromobenzaldehyde.[5][8]
Q2: I am having trouble with the Grignard reaction of 2-bromobenzaldehyde. What are some common issues?
Grignard reactions are highly sensitive to reaction conditions. Common problems include:
-
Failure to initiate: Ensure magnesium turnings are fresh and activated. Adding a small crystal of iodine can help initiate the reaction.[2][8][9]
-
Low yield: Strictly anhydrous conditions are critical. Use flame-dried glassware and anhydrous ether or THF.[2][8][10] The rate of addition of the alkyl halide can also impact the yield.[8]
-
Wurtz coupling: This side reaction can be a major issue, especially with primary or benzylic halides.[8]
Q3: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ to reduce the carboxylic acid?
No, NaBH₄ is not a strong enough reducing agent to reduce carboxylic acids or esters to alcohols.[4][11] LiAlH₄ is required for this transformation.
Q4: How should I purify the final product, this compound?
After the aqueous workup of the LiAlH₄ reduction, the product is typically extracted into an organic solvent. The combined organic layers are then dried and the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to obtain the pure alcohol.
Experimental Protocols
Protocol 1: Synthesis of 3-(2-bromophenyl)propionic acid
This one-pot procedure is adapted from a documented industrial synthesis method.[8][12][13]
Materials:
-
2-bromobenzaldehyde
-
Isopropylidene malonate (Meldrum's acid)
-
Triethylamine
-
Formic acid
-
Ethyl acetate
-
n-Heptane
-
Hydrochloric acid
Procedure:
-
In a three-necked flask, add triethylamine. Control the temperature between 15-40 °C and slowly add formic acid.
-
To the resulting clear solution, add isopropylidene malonate and 2-bromobenzaldehyde.
-
Heat the reaction mixture to 95-100 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction to 20-35 °C and acidify with hydrochloric acid to precipitate the crude product.
-
Filter the crude product and purify by recrystallization from an ethyl acetate/n-heptane solvent system to yield 3-(2-bromophenyl)propionic acid.
Quantitative Data for Synthesis of 3-(2-bromophenyl)propionic acid:
| Reagent | Molar Ratio (to 2-bromobenzaldehyde) | Purity | Yield | Reference |
| 2-bromobenzaldehyde | 1.0 | - | - | [8] |
| Isopropylidene malonate | 1.09 | - | - | [8] |
| Triethylamine | 5.26 | - | - | [8] |
| Formic acid | 13.2 | - | - | [8] |
| Product | - | >98% (HPLC) | 71.5% | [8] |
Protocol 2: Reduction of 3-(2-bromophenyl)propionic acid to this compound
This protocol is based on standard procedures for LiAlH₄ reductions of carboxylic acids.[4][14][15]
Materials:
-
3-(2-bromophenyl)propionic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ethyl acetate
-
Saturated aqueous sodium sulfate
-
10% v/v Sulfuric acid
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), prepare a suspension of LiAlH₄ (at least 2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-(2-bromophenyl)propionic acid in anhydrous THF to the stirred LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by saturated aqueous sodium sulfate.[14]
-
Add 10% sulfuric acid to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 13. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(2-Bromo-phenyl)-propan-1-OL
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-(2-Bromo-phenyl)-propan-1-OL.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities largely depend on the synthetic route. If synthesized via the reduction of 3-(2-bromophenyl)propionic acid or its esters, impurities may include:
-
Unreacted Starting Material: Residual 3-(2-bromophenyl)propionic acid or its corresponding ester.[1][2]
-
Reducing Agent Byproducts: Borane complexes or other residues from the reducing agent used.[1][2]
-
Solvent Residues: Traces of solvents used during the reaction and workup, such as tetrahydrofuran (THF) or diethyl ether.[1][3]
-
Side-Reaction Products: Potential byproducts from over-reduction or other side reactions.
Q2: Which purification technique is most effective for this compound?
The most effective technique depends on the nature of the impurities.
-
Column Chromatography: Highly effective for removing polar and non-polar impurities that are difficult to separate by other means. It is one of the most commonly used techniques for purifying similar compounds.[4][5][6]
-
Vacuum Distillation: Ideal for separating the liquid product from non-volatile or high-boiling point impurities.[7] Given the high boiling point of the target compound, this method is particularly suitable.[8]
-
Aqueous Work-up: An essential preliminary step to remove water-soluble impurities, salts, and quenching agents before proceeding to chromatography or distillation.[1][3]
Q3: How can I assess the purity of my final product?
A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and confirming the molecular weight of the product.[3][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the desired product and helps identify and quantify impurities with distinct signals.[3][9]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating the product from less volatile impurities.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Incomplete reaction. 2. Product loss during aqueous work-up due to emulsion formation. 3. Inefficient separation during chromatography (e.g., broad peaks). | 1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Break emulsions by adding brine. Ensure proper phase separation before proceeding.[3] 3. Optimize column chromatography conditions (see Protocol 1). Ensure proper column packing and solvent selection. |
| Persistent Yellow/Brown Color in Product | 1. Presence of high molecular weight, non-volatile impurities. 2. Thermal decomposition during distillation. | 1. Purify via silica gel column chromatography before distillation. 2. Ensure the vacuum is sufficiently low to reduce the boiling point and avoid excessive heating. Use a stable heating source like an oil bath.[7] |
| Unexpected Peaks in ¹H NMR Spectrum | 1. Residual protic solvents (e.g., water, ethanol). 2. Residual organic solvents from reaction or purification (e.g., THF, ethyl acetate, hexane). 3. Structural isomers or related byproducts. | 1. Dry the sample under a high vacuum. A D₂O shake can confirm the presence of exchangeable protons like -OH.[9] 2. Ensure the product is thoroughly dried under a high vacuum after purification. 3. Analyze GC-MS data to identify the mass of the impurities. Adjust chromatography conditions for better separation. |
| Product is an Oil Instead of a Clear Liquid | 1. Presence of polymeric side products. 2. High concentration of non-volatile impurities. | 1. Attempt vacuum distillation to separate the desired product from high-boiling point impurities.[7] 2. Perform a preliminary purification by column chromatography. |
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrO | [8] |
| Molecular Weight | 215.09 g/mol | [8] |
| Boiling Point | 295.0 ± 15.0 °C at 760 mmHg | [8] |
| Density | 1.4 ± 0.1 g/cm³ | [8] |
| Appearance | Colorless Oil / Liquid | [1][10] |
Table 2: Recommended Purification Parameters
| Purification Method | Key Parameters | Notes |
| Column Chromatography | Stationary Phase: Silica gel (230-400 mesh) Mobile Phase (Eluent): Hexane/Ethyl Acetate gradient (e.g., 30:1 to 5:1) or Hexane/Acetone.[5][11] | The optimal solvent ratio should be determined by TLC analysis to achieve good separation (Rf of ~0.3). |
| Vacuum Distillation | Pressure: ~5 mmHg Boiling Point: Estimated 99-100 °C (based on a similar compound).[12] | Use boiling chips or a magnetic stirrer to ensure smooth boiling. Insulate the distillation head to prevent premature condensation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Wet pack the column with the silica gel slurry, ensuring there are no air bubbles.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., Hexanes/Ethyl Acetate 30:1) and carefully load it onto the top of the silica gel bed.[11]
-
Elution: Begin elution with the initial low-polarity solvent mixture. Gradually increase the polarity by increasing the proportion of ethyl acetate.[11]
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities.
Materials:
-
Crude this compound
-
Distillation apparatus suitable for vacuum operation (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and gauge
-
Heating mantle or oil bath
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.[7]
-
Charging the Flask: Place the crude product and a few boiling chips or a stir bar into the distillation flask.[7]
-
Applying Vacuum: Gradually apply vacuum to the system, reducing the pressure to the desired level (e.g., 5 mmHg).[7]
-
Heating: Gently heat the distillation flask.[7]
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial lower-boiling fractions (forerun) and stop before higher-boiling impurities begin to distill.
-
Product Recovery: Once the distillation is complete, allow the apparatus to cool before carefully releasing the vacuum and recovering the purified product from the receiving flask.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. This compound | 52221-92-8 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 3-(2-Bromophenyl)-1-propanol | CAS#:52221-92-8 | Chemsrc [chemsrc.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2-(2-Bromophenyl)-2-propanol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 3-(2-Bromo-phenyl)-propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Bromo-phenyl)-propan-1-ol.
Troubleshooting Guide
Problem 1: Low yield or incomplete reaction during the reduction of 3-(2-bromophenyl)propanoic acid.
Question: I am attempting to synthesize this compound by reducing the corresponding carboxylic acid with lithium aluminum hydride (LiAlH₄), but I am observing a low yield of the desired alcohol. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the LiAlH₄ reduction of carboxylic acids can stem from several factors. Firstly, LiAlH₄ reacts violently with water, so strictly anhydrous conditions are crucial. Ensure all glassware is oven-dried and solvents are anhydrous. The initial reaction between LiAlH₄ and the carboxylic acid is an acid-base reaction that produces hydrogen gas and a carboxylate salt. This initial step consumes one equivalent of the hydride. Therefore, an excess of LiAlH₄ is required for the subsequent reduction of the carboxylate.
-
Possible Causes & Solutions:
-
Insufficient LiAlH₄: Ensure at least 1.5 to 2 equivalents of LiAlH₄ are used relative to the carboxylic acid to account for the initial deprotonation and the two hydride additions required for reduction.
-
Moisture Contamination: Use anhydrous solvents (like diethyl ether or THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Reaction: The reduction of the carboxylate salt can be sluggish. Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient duration, which may require gentle heating or extended reaction times. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Work-up Issues: The work-up procedure to quench excess LiAlH₄ and hydrolyze the aluminum salts is critical. A careful, sequential addition of water and then a base (e.g., 15% NaOH solution) or acid is necessary to produce a granular precipitate of aluminum salts that can be easily filtered. An improper work-up can lead to the product being trapped in the aluminum salt emulsion, reducing the isolated yield.
-
Problem 2: Formation of a significant amount of a non-polar byproduct during the synthesis.
Question: During the synthesis of this compound, I have isolated a significant non-polar byproduct that appears to be 3-phenyl-propan-1-ol. What could be causing this de-bromination?
Answer: The loss of the bromine atom from the aromatic ring is a potential side reaction, particularly if using highly reactive reagents or harsh reaction conditions.
-
Possible Causes & Solutions:
-
Over-reduction with LiAlH₄: While aryl halides are generally stable to LiAlH₄ under conditions used for ester or carboxylic acid reduction, prolonged reaction times or high temperatures can sometimes lead to dehalogenation. To mitigate this, use the minimum necessary excess of LiAlH₄ and maintain a controlled temperature (e.g., 0 °C to room temperature).
-
Side reaction during a Grignard approach: If you are using a Grignard-based synthesis route starting from 2-bromobenzaldehyde, the Grignard reagent can undergo halogen-metal exchange with the aryl bromide. This would lead to the formation of a new Grignard reagent at the aryl bromide position, which upon work-up would yield the de-brominated product. To avoid this, consider using "Turbo-Grignard" reagents (e.g., i-PrMgCl·LiCl), which can facilitate the desired reaction at lower temperatures, minimizing side reactions.
-
Problem 3: Formation of an isomeric alcohol byproduct.
Question: My final product is contaminated with an isomeric alcohol, 1-(2-bromophenyl)propan-1-ol. How can I minimize its formation?
Answer: The formation of the secondary alcohol isomer, 1-(2-bromophenyl)propan-1-ol, is indicative of a Markovnikov addition pathway. This is a common issue if the synthetic strategy involves the hydration of an alkene precursor.
-
Possible Causes & Solutions:
-
Incorrect Hydration Method: If you are synthesizing the target alcohol from 3-(2-bromophenyl)propene, the choice of hydration method is critical. Acid-catalyzed hydration or oxymercuration-demercuration will lead to the Markovnikov product (the secondary alcohol). To obtain the desired primary alcohol (anti-Markovnikov product), you must use the hydroboration-oxidation reaction.
-
Suboptimal Hydroboration Conditions: While hydroboration-oxidation is highly regioselective for the anti-Markovnikov product, using sterically hindered borane reagents like 9-BBN (9-borabicyclo[3.3.1]nonane) can further enhance this selectivity to greater than 99%.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and practical synthetic routes include:
-
Reduction of 3-(2-bromophenyl)propanoic acid or its ester derivative: This is often the most direct route. The carboxylic acid can be synthesized from 2-bromobenzaldehyde and then reduced to the primary alcohol using a strong reducing agent like LiAlH₄ or a borane-THF complex.[2]
-
Hydroboration-oxidation of 3-(2-bromophenyl)propene: This two-step process involves the synthesis of the alkene precursor, followed by an anti-Markovnikov hydration to yield the primary alcohol. The alkene can be prepared from 2-bromobenzaldehyde via a Wittig reaction.
Q2: Can I use sodium borohydride (NaBH₄) to reduce 3-(2-bromophenyl)propanoic acid?
A2: No, sodium borohydride is not a sufficiently strong reducing agent to reduce carboxylic acids or their esters. You must use a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[3]
Q3: What are the expected side products in the Wittig reaction to form 3-(2-bromophenyl)propene?
A3: The primary byproduct of the Wittig reaction is triphenylphosphine oxide. In terms of the alkene product, a mixture of (E)- and (Z)-isomers may be formed, depending on the nature of the ylide used. Non-stabilized ylides typically favor the (Z)-isomer.[4]
Q4: How can I purify the final product, this compound?
A4: The most common method for purifying this compound is flash column chromatography on silica gel.[5][6] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. For larger scales, vacuum distillation can also be employed.
Quantitative Data Summary
| Reaction Step | Reagents | Expected Yield of Main Product | Potential Side Product(s) | Typical Yield of Side Product(s) | Reference(s) |
| Route 1: Reduction | |||||
| Reduction of 3-(2-bromophenyl)propanoic acid | LiAlH₄ or BH₃·THF | >90% | 3-phenyl-propan-1-ol (de-brominated) | <5% | [2][7] |
| Route 2: Alkene Formation & Hydroboration | |||||
| Wittig reaction of 2-bromobenzaldehyde | Ph₃P=CHCH₃⁺Br⁻, strong base | 60-80% | (E/Z)-isomers of 3-(2-bromophenyl)propene, Ph₃P=O | Ratio dependent on conditions | [8] |
| Hydroboration-oxidation of 3-(2-bromophenyl)propene | 1. BH₃·THF or 9-BBN 2. H₂O₂, NaOH | >95% | 1-(2-bromophenyl)propan-1-ol (Markovnikov product) | <1% with 9-BBN | [1][9] |
| Route 3: Grignard Approach (for comparison) | |||||
| Grignard reaction on a related aryl bromide ester (ethyl 2-bromobenzoate) | MeMgI | 82% (tertiary alcohol) | Biphenyl-type coupling products, de-brominated starting material | Variable | [10] |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 3-(2-bromophenyl)propanoic acid
Materials:
-
3-(2-bromophenyl)propanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether.
-
Addition of Carboxylic Acid: Dissolve 3-(2-bromophenyl)propanoic acid (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up). Stir the resulting granular precipitate for 30 minutes.
-
Purification: Filter the solid aluminum salts and wash thoroughly with diethyl ether. Combine the organic filtrates, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis via Hydroboration-Oxidation of 3-(2-bromophenyl)propene
(This protocol assumes the availability of 3-(2-bromophenyl)propene, which can be synthesized via a Wittig reaction from 2-bromobenzaldehyde.)
Materials:
-
3-(2-bromophenyl)propene
-
Borane-tetrahydrofuran complex (BH₃·THF) or 9-BBN
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Hydroboration: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of 3-(2-bromophenyl)propene (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C and add BH₃·THF solution (1.0 M in THF, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add 3 M aqueous NaOH, followed by the dropwise addition of 30% H₂O₂. The temperature should be maintained below 20 °C during the addition.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
References
- 1. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. This compound | 52221-92-8 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. column-chromatography.com [column-chromatography.com]
- 6. columbia.edu [columbia.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 2-(2-Bromophenyl)-2-propanol | 7073-69-0 [chemicalbook.com]
Technical Support Center: Overcoming Challenges in the Bromination of Phenylpropanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of phenylpropanol bromination.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when brominating phenylpropanol?
The main challenge lies in achieving chemoselectivity. Phenylpropanol has three potential sites for bromination: the aromatic ring, the benzylic position (the carbon attached to both the phenyl ring and the hydroxyl group in 1-phenylpropanol), and the hydroxyl group itself. Controlling the reaction to target a specific site while avoiding unwanted side reactions is crucial.
Q2: How can I selectively brominate the hydroxyl group of 3-phenyl-1-propanol?
This can be achieved via a nucleophilic substitution reaction, typically under acidic conditions. A common method involves reacting 3-phenyl-1-propanol with a bromide source like sodium bromide (NaBr) in the presence of a strong acid such as sulfuric acid (H₂SO₄).[1][2] The acid protonates the hydroxyl group, turning it into a good leaving group (water), which is then displaced by the bromide ion in an Sₙ2 reaction.[1]
Q3: I am observing low yields in the conversion of 3-phenyl-1-propanol to 1-bromo-3-phenylpropane. What could be the cause?
Low yields can result from several factors. Incomplete reaction is a common issue; ensure the reaction is heated under reflux for a sufficient amount of time.[2] Another possibility is the occurrence of side reactions. Under the acidic conditions required for the substitution, elimination reactions (E2) to form an alkene can compete with the desired substitution, although acidic conditions tend to suppress this.[1][2] Inadequate workup and purification can also lead to product loss.
Q4: How can I achieve bromination at the benzylic position of 1-phenylpropane?
For bromination at the benzylic position, a free radical bromination approach is typically used. N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light is the reagent of choice for this transformation.[3][4] This method is effective for substrates like 1-phenylpropane and would be applicable to achieving benzylic bromination. It is crucial to use a low concentration of bromine to avoid unwanted reactions with the aromatic ring.[3][4]
Q5: What are the common side products when attempting benzylic bromination with NBS?
If the concentration of bromine is too high, addition to the double bonds of the aromatic ring can occur, leading to undesirable byproducts.[3][4] Over-bromination, resulting in dibrominated products, can also be a problem if the reaction conditions are not carefully controlled.
Q6: How can I brominate the phenyl ring of phenylpropanol?
Bromination of the phenyl ring is an electrophilic aromatic substitution reaction. The hydroxyl group in phenylpropanol is an activating group and an ortho-, para-director.[5] Challenges include controlling regioselectivity (achieving a high ratio of the desired ortho- or para-isomer) and preventing polysubstitution, where multiple bromine atoms are added to the ring. Using a non-polar solvent can help control the reaction rate and favor monobromination.[5]
Q7: What purification techniques are suitable for brominated phenylpropanol products?
The choice of purification method depends on the properties of the product and impurities. For 1-bromo-3-phenylpropane, a common workup involves washing the organic layer with water, concentrated sulfuric acid, and a sodium bicarbonate solution, followed by distillation.[6] Column chromatography is a versatile technique for separating isomers and removing impurities. Recrystallization can also be effective if the product is a solid.
Troubleshooting Guides
Issue 1: Low Yield in Hydroxyl Group Substitution (Sₙ2)
| Possible Cause | Recommended Solution(s) |
| Incomplete reaction | Ensure adequate reflux time (e.g., 60 minutes) and temperature (around 100°C).[2] |
| Insufficient acid catalyst | Use a sufficient amount of concentrated sulfuric acid to protonate the alcohol.[1][2] |
| Competing elimination reaction | While acidic conditions suppress E2, ensure the temperature is not excessively high, which could favor elimination.[1] |
| Product loss during workup | Emulsions can form during extraction; adding a saturated salt solution can help break them. Ensure complete extraction from the aqueous layer. |
Issue 2: Poor Selectivity in Aromatic Ring Bromination
| Possible Cause | Recommended Solution(s) |
| Polysubstitution | Use a milder brominating agent than elemental bromine, such as N-bromosuccinimide (NBS). Carefully control the stoichiometry to a 1:1 ratio of substrate to brominating agent. |
| Mixture of ortho and para isomers | The hydroxyl group directs to both positions. To favor the para product, which is often sterically less hindered, consider using a bulkier brominating agent or running the reaction at a lower temperature. |
| Reaction is too fast | Use a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to moderate the reaction rate.[5] |
Quantitative Data Summary
Table 1: Reaction Conditions for the Synthesis of 1-Bromo-3-phenylpropane from 3-Phenyl-1-propanol
| Reagents | Conditions | Yield | Reference |
| 3-phenyl-1-propanol, NaBr, H₂SO₄, H₂O | Reflux at ~100°C for 60 minutes | 75% | [1][2] |
| Phenylpropanol, triethylamine, methylsulfonyl chloride, then NaBr in DMF | 25-30°C for 6-8 hours | 80% | [6] |
Table 2: Reaction Conditions for Bromination of Phenyl Sulfonates
| Substrate | Bromide Source | Solvent | Time (h) | Yield (%) | Reference |
| Sulfonyl ester of 3-phenyl propanol | LiBr | Acetone (reflux) | 0.1 | 97 | [7] |
| Sulfonyl ester of 3-phenyl propanol | NaBr | Acetone (reflux) | >5 | ~92 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-3-phenylpropane via Sₙ2 Reaction [2][6]
-
Preparation: In a round-bottom flask, add 3-phenyl-1-propanol.
-
Reagent Addition: In a separate flask, dissolve sodium bromide in water and then carefully add concentrated sulfuric acid while cooling.
-
Reaction: Add the cooled acid/bromide solution to the 3-phenyl-1-propanol.
-
Reflux: Heat the mixture under reflux at approximately 100°C for 60 minutes.
-
Work-up: After cooling, separate the organic layer. Wash the organic layer sequentially with water, concentrated sulfuric acid, water, and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and then purify by distillation.
Protocol 2: Benzylic Bromination of 1-Phenylpropane [3][4]
-
Setup: To a solution of 1-phenylpropane in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS).
-
Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) or irradiate the mixture with a UV lamp.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by water and brine. Dry the organic layer and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Visualizations
Caption: Key challenges in the bromination of phenylpropanol.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. 1-Bromo-3-Phenylpropane Reaction - 930 Words | Bartleby [bartleby.com]
- 2. odinity.com [odinity.com]
- 3. The method of conversion of 1 -phenylpropane to 1 -bromo- 1 -phenylpropan.. [askfilo.com]
- 4. bartleby [bartleby.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Page loading... [guidechem.com]
- 7. 2-BROMO-1-PHENYLPROPANE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(2-Bromo-phenyl)-propan-1-OL Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling reactions of 3-(2-Bromo-phenyl)-propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
The most common palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds at the ortho position of the phenyl ring.
Q2: Does the free hydroxyl group in this compound interfere with the coupling reactions?
The free hydroxyl group can potentially interfere in several ways. It can coordinate to the palladium catalyst, affecting its activity. In the presence of a strong base, it can be deprotonated, leading to potential side reactions or solubility issues. However, many modern catalyst systems exhibit excellent functional group tolerance, and successful couplings can often be achieved without protecting the alcohol.[1][2]
Q3: What are the main challenges when working with an ortho-substituted aryl bromide like this compound?
The primary challenge is steric hindrance. The substituent at the ortho position can impede the approach of the bulky catalyst and the coupling partner to the reaction center. This can lead to slower reaction rates and lower yields compared to meta- or para-substituted analogs.[3]
Q4: How can I minimize side reactions like homocoupling or protodeboronation?
Homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling) and protodeboronation (cleavage of the C-B bond) are common side reactions. To minimize these:
-
Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) to prevent oxygen from promoting homocoupling.[4]
-
Degassed Solvents: Use properly degassed solvents.
-
Milder Bases: For Suzuki reactions, using milder bases like K₂CO₃ or Cs₂CO₃ can reduce the rate of protodeboronation compared to strong bases like NaOH.[3]
-
Boronic Esters: Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates to prevent protodeboronation.[3]
-
Copper-Free Sonogashira: In Sonogashira coupling, the copper co-catalyst can promote alkyne homocoupling (Glaser coupling). Using copper-free conditions can mitigate this issue.[5]
Q5: Which type of ligand is generally recommended for coupling reactions with sterically hindered substrates?
For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally recommended.[6] Ligands such as SPhos, XPhos, RuPhos, and BrettPhos have shown great success in facilitating the coupling of challenging substrates by promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure the use of a high-quality palladium precatalyst and ligand. - Prepare the reaction under a strictly inert atmosphere (argon or nitrogen). - Use anhydrous and thoroughly degassed solvents. |
| 2. Steric Hindrance | - Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos). - Increase the reaction temperature and/or reaction time. | |
| 3. Inappropriate Base | - The chosen base may not be strong enough or may be sterically hindered. For Suzuki, try Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, NaOtBu or LHMDS may be necessary. | |
| Low Yield | 1. Side Reactions | - For Suzuki, check for protodeboronation; consider using a milder base or a more stable boronic ester. - For Sonogashira, check for alkyne homocoupling; try copper-free conditions. |
| 2. Product Instability | - The product may be sensitive to the reaction conditions. Try lowering the temperature or reducing the reaction time. | |
| 3. Incomplete Reaction | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | |
| Formation of Multiple Products | 1. Homocoupling | - Ensure an oxygen-free environment. - In Sonogashira, consider omitting the copper co-catalyst. |
| 2. Reaction with Hydroxyl Group | - If intramolecular O-arylation is observed, consider protecting the alcohol with a suitable protecting group (e.g., silyl ether). | |
| 3. Debromination | - Reductive debromination can occur. Use of a less electron-rich ligand or lower reaction temperature might help. |
Data Presentation: Illustrative Reaction Conditions
The following tables summarize typical starting conditions for the coupling of substrates similar to this compound. These are general guidelines and may require optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 80-90 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 75-85 |
Table 2: Sonogashira Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 70-85 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (4) | Toluene | 80 | 75-90 |
| 1-Hexyne | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 65-80 |
Table 3: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 80-90 |
| Morpholine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | 1,4-Dioxane | 110 | 85-95 |
| Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | t-BuOH | 100 | 70-85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the ligand (e.g., SPhos, 2-6 mol%).
-
Add the degassed solvent system (e.g., toluene/water, 5:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Copper-Free Sonogashira Coupling:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the degassed solvent (e.g., 1,4-dioxane).
-
Add the terminal alkyne (1.1-1.5 equiv) to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination:
-
To a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vessel.
-
Add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Seal the vessel and heat to the desired temperature (typically 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield coupling reactions.
References
- 1. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting guide for reactions involving 3-(2-Bromo-phenyl)-propan-1-OL
Welcome to the technical support center for 3-(2-Bromo-phenyl)-propan-1-ol. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors involving this versatile building block.
Compound Profile
This compound is a bifunctional organic compound featuring a primary alcohol and an aryl bromide. This structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
| Property | Value |
| CAS Number | 52221-92-8[1][2] |
| Molecular Formula | C₉H₁₁BrO[1][2] |
| Molecular Weight | 215.09 g/mol [3] |
| Appearance | Colorless Liquid/Oil[2][4] |
| Boiling Point | 106-108 °C at 0.5 Torr[3] |
| Density | ~1.41 g/cm³[3] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: It should be stored at ambient temperatures in a well-sealed container, protected from light and moisture.[2] While generally stable, prolonged exposure to air could lead to slow oxidation of the alcohol moiety.
Q2: Is the alcohol functional group compatible with common cross-coupling reactions? A2: Yes, the primary alcohol is generally compatible with many standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The hydroxyl group is typically not reactive enough to interfere. However, under strongly basic conditions or with highly reactive catalysts, deprotonation can occur, potentially leading to side reactions or affecting catalyst activity. In such cases, protecting the alcohol as a silyl ether (e.g., TBDMS) or benzyl ether may be necessary.
Q3: What are the main safety precautions when handling this compound? A3: As with any laboratory chemical, standard safety protocols should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. For specific handling and disposal information, always consult the Safety Data Sheet (SDS).[5]
Q4: How can I purify crude this compound? A4: The most common method for purification is flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. For larger scales, vacuum distillation can also be an effective method.[3][6]
Troubleshooting Guides for Common Reactions
This section addresses specific issues that may arise during common synthetic transformations involving this compound.
Suzuki-Miyaura Coupling
This reaction is used to form a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester.
Q: My Suzuki coupling reaction shows low to no conversion. What are the possible causes? A:
-
Inactive Catalyst: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is properly reduced to the active Pd(0) species in situ.[7] Consider using a pre-formed, air-stable Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a precatalyst designed for robust activation.[8]
-
Poor Reagent Quality: Boronic acids can degrade over time, especially through dehydration to form boroxines.[9] Use freshly purchased or properly stored boronic acid. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered for better reactivity.
-
Insufficient Base: The base is crucial for activating the boronic acid for transmetalation.[10] Ensure you are using at least 2-3 equivalents. For less reactive boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ may be required.
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[9] Degas your solvent and reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
Q: I am observing significant amounts of a homocoupled biaryl byproduct from my boronic acid. How can I prevent this? A: Homocoupling is often a result of oxygen in the reaction mixture, which can promote the oxidative coupling of two boronic acid molecules.[9]
-
Rigorous Degassing: Improve your degassing technique to minimize oxygen levels.
-
Reaction Order: Add the aryl bromide before adding the boronic acid to the activated catalyst. This allows the oxidative addition of the aryl bromide to compete effectively with the homocoupling pathway.
General Reaction Workflow
The following diagram illustrates a typical workflow for a cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Buchwald-Hartwig Amination
This reaction forms a new carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.
Q: My Buchwald-Hartwig amination is sluggish or has stalled. What should I do? A:
-
Base Selection: This reaction is highly sensitive to the choice of base. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are typically required.[11][12] Ensure the base is fresh and has not been passivated by atmospheric CO₂ or moisture.
-
Ligand Choice: The ligand is critical for success. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to promote the reductive elimination step, which is frequently rate-limiting.[8][11] The "first-generation" ligands like PPh₃ are generally ineffective.
-
Amine Purity: Impurities in the amine can poison the catalyst. If the amine is a salt (e.g., hydrochloride), it must be neutralized with an equivalent of base before the reaction. Volatile amines can be challenging; using a sealed tube or pressure vessel can help maintain their concentration in the reaction mixture.[12]
Q: I am seeing debromination of my starting material as a major side product. Why? A: Debromination (hydrodehalogenation) occurs when the palladium intermediate reacts with a hydride source before coupling with the amine.
-
Moisture: Water can be a source of protons. Ensure all reagents and solvents are scrupulously dry.
-
Amine as Hydride Source: Some amines, particularly those with α-hydrogens, can undergo β-hydride elimination from a palladium-amide intermediate, leading to debromination.[11] Switching to a different ligand or adjusting the reaction temperature may mitigate this side reaction.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for troubleshooting a low-yield cross-coupling reaction.
Caption: Decision tree for troubleshooting low reaction yields.
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reagents & Materials:
-
This compound
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (3.0 eq, anhydrous, finely powdered)
-
Toluene/H₂O (4:1 mixture)
-
Schlenk flask, magnetic stirrer, condenser, inert gas line (Ar or N₂)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Add the degassed toluene/H₂O solvent mixture via cannula.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Reagents & Materials:
-
This compound
-
Morpholine (1.5 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
NaOtBu (1.8 eq)
-
Anhydrous Toluene
-
Glovebox or Schlenk line techniques are highly recommended.
-
-
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.8 eq) to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and morpholine (1.5 eq).
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 52221-92-8 [chemicalbook.com]
- 4. This compound | 52221-92-8 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(2-Bromo-phenyl)-propan-1-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(2-Bromo-phenyl)-propan-1-OL.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The most prevalent impurities typically arise from the common synthetic route, which involves the reduction of 3-(2-bromophenyl)propionic acid using a borane reagent (e.g., borane-tetrahydrofuran complex). These impurities include:
-
Unreacted Starting Material: 3-(2-bromophenyl)propionic acid.
-
Reagent Byproducts: Boric acid and its esters, formed after quenching the borane reagent.
-
Solvent Residues: Residual solvents from the reaction and workup, such as tetrahydrofuran (THF) or diethyl ether.
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in my sample?
A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the presence of the starting material and other potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile impurities and quantifying the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the desired product and allowing for the identification and quantification of impurities with distinct signals.
Q3: What are the primary methods for purifying crude this compound?
The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Aqueous Workup: Essential for removing water-soluble inorganic byproducts, particularly boric acid.
-
Column Chromatography: Highly effective for separating the desired alcohol from the less polar unreacted carboxylic acid and other organic impurities.
-
Vacuum Distillation: Suitable for removing non-volatile or highly volatile impurities from the liquid product.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material (3-(2-bromophenyl)propionic acid)
-
Symptom: An additional spot on the TLC plate (typically at a lower Rf value than the product), or characteristic peaks of a carboxylic acid in the ¹H NMR spectrum.
-
Possible Cause: Incomplete reduction reaction.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion by monitoring with TLC before quenching.
-
Purification: If the reaction is complete but starting material remains, purification via column chromatography is the most effective solution. The more polar carboxylic acid will have a stronger affinity for the silica gel and elute later than the desired alcohol.
-
Issue 2: Contamination with Boron-Containing Impurities
-
Symptom: A white, insoluble material observed during workup, or broad, difficult-to-interpret signals in the baseline of the NMR spectrum.
-
Possible Cause: Inefficient quenching and removal of borane byproducts.
-
Troubleshooting Steps:
-
Thorough Quenching: Ensure the reaction is carefully and completely quenched with an appropriate reagent (e.g., water or dilute acid).
-
Aqueous Washes: Perform multiple washes of the organic layer with water or brine during the extraction process to remove water-soluble boron salts.
-
Filtration: If a solid precipitate is present, filter the organic solution before concentration.
-
Issue 3: Product is an Oil Instead of a Clear Liquid After Solvent Removal
-
Symptom: The final product appears as a viscous oil rather than a clear, mobile liquid.
-
Possible Cause: Presence of high-boiling point impurities or polymeric byproducts.
-
Troubleshooting Steps:
-
Vacuum Distillation: Purify the oily product by vacuum distillation to separate the desired this compound from non-volatile residues.
-
Column Chromatography: If distillation is not effective, column chromatography can be used to remove polar, high-molecular-weight impurities.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Key Impurities Removed | Advantages | Disadvantages |
| Aqueous Workup | >90% (if starting material is fully consumed) | Boric acid, other water-soluble salts | Simple, fast, and essential for initial cleanup | Does not remove organic impurities like unreacted starting material |
| Column Chromatography | >98%[1] | Unreacted starting material, polar byproducts | High resolution, applicable to a wide range of impurities | Can be time-consuming and requires significant solvent volumes |
| Vacuum Distillation | >97%[2] | Non-volatile residues, highly volatile solvents | Effective for thermally stable liquids, scalable | Not suitable for separating compounds with similar boiling points |
Table 2: Analytical Characterization Data
| Compound | Technique | Key Data Points |
| This compound | ¹H NMR (CDCl₃) | Aromatic protons (multiplet, ~7.0-7.6 ppm), -CH₂OH (triplet, ~3.7 ppm), -CH₂- (multiplet, ~1.9 ppm), Ar-CH₂- (triplet, ~2.8 ppm) |
| Boiling Point | 106-108 °C at 0.5 Torr | |
| 3-(2-bromophenyl)propionic acid | ¹H NMR (CDCl₃) | Aromatic protons (multiplet, ~7.1-7.6 ppm), -CH₂COOH (triplet, ~2.7 ppm), Ar-CH₂- (triplet, ~3.1 ppm), -COOH (broad singlet, >10 ppm) |
| Melting Point | 98-102 °C[3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of crude this compound containing unreacted 3-(2-bromophenyl)propionic acid.
-
TLC Analysis:
-
Prepare a TLC plate with silica gel 60 F₂₅₄.
-
Spot the crude material, the starting material (if available), and the desired product (if a pure standard is available).
-
Develop the plate using a solvent system of hexane:ethyl acetate (e.g., 4:1 v/v).
-
Visualize the spots under UV light (254 nm). The product should have a higher Rf value than the starting acid.
-
-
Column Preparation:
-
Select an appropriately sized glass chromatography column.
-
Pack the column with silica gel using a slurry method with the chosen eluent (e.g., hexane:ethyl acetate 9:1 v/v).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system, collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent (e.g., to hexane:ethyl acetate 4:1 v/v) to elute the more polar compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for purifying the product from non-volatile impurities.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, ensuring all glassware is dry.
-
Use a heating mantle with a magnetic stirrer.
-
-
Charging the Flask:
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
-
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gradually heat the flask.
-
Collect the fraction that distills at the expected boiling point (e.g., 106-108 °C at 0.5 Torr).
-
Mandatory Visualization
Caption: Synthetic and purification workflow for this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Preventing decomposition of 3-(2-Bromo-phenyl)-propan-1-OL during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-(2-bromo-phenyl)-propan-1-ol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound are intramolecular cyclization and oxidation.
-
Intramolecular Cyclization: Under basic conditions, the hydroxyl group can be deprotonated, and the resulting alkoxide can undergo an intramolecular SNAr reaction, displacing the bromide to form chromane. This is a common reaction for ortho-haloaryl alcohols.
-
Oxidation: As a primary alcohol, this compound can be oxidized to 3-(2-bromophenyl)propanal and further to 3-(2-bromophenyl)propanoic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
Q2: Why is my reaction mixture turning brown when using this compound at high temperatures?
A2: Brown coloration at elevated temperatures can indicate thermal decomposition. Like many organic molecules, this compound can degrade at high temperatures, potentially leading to the formation of complex, polymeric side products. It is advisable to conduct reactions at the lowest effective temperature.
Q3: Can I use strong acids with this compound?
A3: Caution should be exercised when using strong acids. While the molecule is generally stable under neutral and mildly acidic conditions, strong acids can promote dehydration to form an alkene or other rearrangements, especially at elevated temperatures.
Q4: How can I prevent decomposition when performing a Grignard reaction with a molecule that also contains the this compound moiety?
A4: The acidic proton of the hydroxyl group will react with the Grignard reagent, quenching it and preventing the desired reaction. To avoid this, the hydroxyl group must be protected before the Grignard reaction is performed.[1][2][3]
Troubleshooting Guides
Issue 1: Low Yield or No Desired Product in Reactions Involving Basic Conditions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the expected product. | Intramolecular cyclization to form chromane. | 1. Protect the hydroxyl group: Before subjecting the molecule to basic conditions, protect the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group stable to the reaction conditions. 2. Use a non-nucleophilic base: If proton abstraction is required, consider using a sterically hindered, non-nucleophilic base. 3. Lower the reaction temperature: The rate of cyclization may be reduced at lower temperatures. |
| Formation of a significant amount of a nonpolar byproduct. | The byproduct is likely chromane. | Confirm the identity of the byproduct using analytical techniques such as NMR or GC-MS. If it is chromane, implement the troubleshooting steps above. |
Issue 2: Over-oxidation or Formation of Multiple Products in Oxidation Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of 3-(2-bromophenyl)propanoic acid when the aldehyde is the desired product. | The oxidizing agent is too strong, or the reaction conditions are too harsh. | 1. Use a mild oxidizing agent: Employ selective, mild oxidizing agents such as Pyridinium Chlorochromate (PCC), or conditions like a Swern or Dess-Martin periodinane oxidation. 2. Control the reaction temperature: Perform the oxidation at low temperatures to minimize over-oxidation. 3. Monitor the reaction closely: Use TLC or another appropriate technique to monitor the progress of the reaction and stop it once the starting material is consumed. |
| A complex mixture of products is obtained. | The reaction conditions are leading to multiple side reactions. | In addition to using milder conditions, consider protecting the alcohol if other functional groups in the molecule are sensitive to oxidation. |
Quantitative Data Summary
The following table provides a qualitative comparison of expected outcomes in key reactions with and without protection of the hydroxyl group of this compound. Specific yields can vary depending on the exact reaction conditions and substrates.
| Reaction | Substrate | Protecting Group | Reagents | Expected Outcome | Estimated Yield of Desired Product |
| Grignard Reaction | 3-(2-bromophenyl)propan-1-ol | None | 1. Mg, THF; 2. Aldehyde/Ketone; 3. H₃O⁺ | Reaction with the hydroxyl proton, no Grignard formation. | ~0% |
| Grignard Reaction | 3-(2-bromophenyl)propan-1-ol | TBDMS | 1. TBDMSCl, Imidazole, DMF; 2. Mg, THF; 3. Aldehyde/Ketone; 4. TBAF | Successful Grignard reaction to form the desired alcohol. | High (>80%) |
| Base-Mediated Reaction | 3-(2-bromophenyl)propan-1-ol | None | Strong Base (e.g., NaH) | Intramolecular cyclization to form chromane. | Low to moderate |
| Base-Mediated Reaction | 3-(2-bromophenyl)propan-1-ol | Benzyl (Bn) | 1. NaH, BnBr; 2. Subsequent reaction; 3. H₂, Pd/C | Successful reaction without cyclization. | High (>85%) |
| Oxidation to Aldehyde | 3-(2-bromophenyl)propan-1-ol | None | PCC or Swern Oxidation | Formation of 3-(2-bromophenyl)propanal. | Good to High (70-95%) |
| Oxidation to Carboxylic Acid | 3-(2-bromophenyl)propan-1-ol | None | Jones Reagent (CrO₃, H₂SO₄, acetone) | Formation of 3-(2-bromophenyl)propanoic acid. | Good to High (70-90%) |
Experimental Protocols
Protocol 1: Protection of this compound with TBDMS
Objective: To protect the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether to prevent its reaction under basic or nucleophilic conditions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mild Oxidation to 3-(2-bromophenyl)propanal using Swern Oxidation
Objective: To selectively oxidize the primary alcohol to the corresponding aldehyde without over-oxidation to the carboxylic acid.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add anhydrous DMSO (2.0 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Technical Support Center: Scalable Synthesis of 3-(2-Bromo-phenyl)-propan-1-ol
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the scalable synthesis of 3-(2-Bromophenyl)-propan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3-(2-Bromophenyl)-propan-1-ol via two common scalable routes: the Grignard reaction with ethylene oxide and the Heck coupling of 2-bromoiodobenzene with allyl alcohol followed by reduction.
Route 1: Grignard Reaction Troubleshooting
Question 1: Why is my Grignard reaction not initiating?
Answer: Failure to initiate is a common issue in Grignard reactions. Several factors can contribute to this problem:
-
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Solvents must be anhydrous.[1]
-
Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction from starting. To activate the magnesium, you can use methods such as crushing the turnings under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[2]
-
Purity of 2-Bromobenzyl Bromide: Impurities in the starting material can inhibit the reaction. Ensure the 2-bromobenzyl bromide is pure and free from acidic contaminants.
Question 2: My reaction has a low yield of the desired 3-(2-Bromophenyl)-propan-1-ol. What are the likely causes?
Answer: Low yields can result from several side reactions or suboptimal conditions:
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting alkyl halide. To minimize this, add the 2-bromobenzyl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Reaction with Ethylene Oxide: The addition of ethylene oxide should be controlled. If added too quickly, it can lead to polymerization. It is best to bubble gaseous ethylene oxide through the Grignard solution at a low temperature (e.g., 0 °C).
-
Protonation of the Grignard Reagent: Any source of protons, such as water or acidic impurities, will quench the Grignard reagent.[1]
Question 3: I am observing the formation of significant byproducts. How can I identify and minimize them?
Answer: The primary byproduct in this reaction is often ethylene bromohydrin, which can form if the Grignard reagent reacts with magnesium bromide before reacting with ethylene oxide.[3] To minimize this, ensure a well-stirred reaction mixture and controlled addition of reagents. Other byproducts can arise from impurities in the starting materials. Characterization of byproducts can be performed using GC-MS and NMR spectroscopy.
Route 2: Heck Coupling & Reduction Troubleshooting
Question 1: My Heck coupling reaction shows low conversion of the 2-bromoiodobenzene. How can I improve this?
Answer: Low conversion in a Heck reaction can be due to several factors related to the catalyst and reaction conditions:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon). The choice of phosphine ligand can also impact catalyst stability and activity.
-
Insufficient Temperature: Heck reactions often require elevated temperatures to proceed efficiently. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions.[4]
-
Base Selection: The choice and amount of base are crucial. An inadequate amount of base can lead to the accumulation of HBr, which can deactivate the catalyst. Common bases include triethylamine or sodium acetate.
Question 2: I am observing a mixture of regioisomers in my Heck coupling product. How can I improve the selectivity?
Answer: Regioselectivity in the Heck reaction of allylic alcohols can be challenging.[5][6] The formation of linear versus branched products is influenced by the electronic and steric properties of the substrates and the choice of catalyst and ligands.[6][7] Experimenting with different phosphine ligands (e.g., monodentate vs. bidentate) and reaction conditions (solvent, temperature) can help to favor the desired isomer.
Question 3: The subsequent reduction of the double bond is incomplete or leads to over-reduction. What should I do?
Answer: For the reduction of the allylic alcohol intermediate to the saturated alcohol, catalytic hydrogenation is a common method.
-
Incomplete Reduction: This may be due to catalyst poisoning or insufficient hydrogen pressure. Ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur compounds). Increasing the hydrogen pressure or reaction time may also improve conversion.
-
Over-reduction: If using a catalyst like Palladium on carbon (Pd/C), over-reduction of the aromatic bromine is a risk. To avoid this, use a milder catalyst or carefully control the reaction conditions (lower pressure, shorter reaction time). Monitoring the reaction progress by TLC or GC is essential.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more scalable for industrial production?
A1: Both the Grignard and Heck coupling routes have the potential for scalability. The Grignard route is often favored for its lower cost of starting materials and reagents. However, the sensitivity of Grignard reagents to moisture and air can present challenges on a large scale. The Heck coupling route, while potentially more expensive due to the palladium catalyst, can be more robust and tolerant of a wider range of functional groups.
Q2: How can I purify the final product, 3-(2-Bromophenyl)-propan-1-ol?
A2: The primary method for purifying 3-(2-Bromophenyl)-propan-1-ol is column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective. For larger scales, distillation under reduced pressure can also be a viable purification method.
Q3: What are the key analytical techniques to confirm the structure and purity of the final product?
A3: The structure of 3-(2-Bromophenyl)-propan-1-ol can be confirmed using ¹H NMR and ¹³C NMR spectroscopy. Purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[8]
Q4: Are there any specific safety precautions I should take during these syntheses?
A4: Yes. 2-bromobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Grignard reagents are highly flammable and react violently with water. Ethylene oxide is a toxic and flammable gas. Palladium catalysts can be pyrophoric. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a properly functioning fume hood.
Quantitative Data Summary
| Parameter | Route 1: Grignard Reaction | Route 2: Heck Coupling & Reduction |
| Typical Yield | 60-75% | 70-85% (over two steps) |
| Catalyst Loading | N/A | 0.5 - 2 mol% Pd catalyst |
| Reaction Temperature | 0 °C to room temperature | 80-120 °C (Heck), Room Temp (Reduction) |
| Reaction Time | 2-4 hours | 12-24 hours (Heck), 2-6 hours (Reduction) |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 2-bromobenzyl bromide (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. Once the reaction initiates (as evidenced by bubbling and heat), add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Bubble ethylene oxide gas (1.5 eq) through the solution at a slow, steady rate.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(2-Bromophenyl)-propan-1-ol.
-
Protocol 2: Synthesis via Heck Coupling and Reduction
-
Heck Coupling:
-
To a Schlenk flask, add 2-bromoiodobenzene (1.0 eq), allyl alcohol (1.5 eq), palladium(II) acetate (0.01 eq), triphenylphosphine (0.02 eq), and sodium acetate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the intermediate, 3-(2-bromophenyl)prop-2-en-1-ol, by column chromatography.
-
-
Reduction:
-
Dissolve the purified intermediate in ethanol.
-
Add 10% Palladium on carbon (Pd/C) (5 mol% Pd).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 3-(2-Bromophenyl)-propan-1-ol. Further purification by chromatography may be necessary.
-
Visualizations
Caption: Workflow for the synthesis of 3-(2-Bromophenyl)-propan-1-ol via Grignard reaction.
References
- 1. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. d.lib.msu.edu [d.lib.msu.edu]
- 4. reddit.com [reddit.com]
- 5. Chemo-, regio-, and stereoselective Heck–Matsuda arylation of allylic alcohols under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. bilder.buecher.de [bilder.buecher.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 3-(2-Bromo-phenyl)-propan-1-OL Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of reactions involving 3-(2-bromo-phenyl)-propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of reactions with this compound?
A1: The most common and effective methods for monitoring the progress of reactions involving this compound are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the reaction type, available equipment, and the level of detail required.
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a quick and simple method to qualitatively track the consumption of the starting material, this compound, and the formation of the product. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the appearance of a new spot (product) and the disappearance of the starting material spot over time.[1][2][3]
Q3: When is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable monitoring technique?
Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for real-time reaction monitoring?
A4: Yes, NMR spectroscopy is a powerful tool for monitoring reaction progress. By taking small aliquots from the reaction mixture at different time points, you can acquire spectra to observe the disappearance of peaks corresponding to this compound and the appearance of new peaks corresponding to the product. This allows for the determination of the relative concentrations of the reactant and product, and thus the reaction conversion. For real-time monitoring, the reaction can be run directly in an NMR tube using a deuterated solvent.[1][7][8]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No spots are visible under UV light. | The compound may not be UV-active. The sample concentration may be too low. | Use a chemical stain (e.g., potassium permanganate, ceric ammonium molybdate) for visualization. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[9][10][11][12] |
| Spots are streaking or elongated. | The sample is overloaded. The solvent system is not optimal. The compound may be acidic or basic. | Dilute the sample before spotting. Adjust the polarity of the solvent system. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve the spot shape for acidic or basic compounds, respectively.[3][10][12] |
| The Rf values are too high or too low. | The eluent is too polar or not polar enough. | If the Rf is too high (spots run near the solvent front), decrease the polarity of the eluent. If the Rf is too low (spots remain near the baseline), increase the polarity of the eluent.[10] |
| Spots are running unevenly. | The TLC plate was placed in the developing chamber at an angle. The bottom of the plate is not level. | Ensure the plate is placed vertically and the bottom edge is parallel to the solvent surface. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Poor peak shape (tailing or fronting). | The injector temperature is too low. The column is overloaded. The compound is interacting with active sites in the column. | Increase the injector temperature. Dilute the sample. Use a deactivated column or a column with a different stationary phase. |
| No peaks detected. | The compound is not volatile enough or is thermally unstable. The concentration is too low. | Derivatize the sample to increase volatility. Increase the sample concentration. Check for leaks in the GC system. |
| Broad peaks. | The carrier gas flow rate is too low. The column is degrading. | Optimize the carrier gas flow rate. Condition or replace the column. |
| Ghost peaks (peaks appearing in blank runs). | Contamination from a previous injection (carryover). Septum bleed. | Run a solvent blank to clean the system. Replace the injector septum. |
Nuclear Magnetic Resonance (NMR) Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Broad spectral lines. | The sample contains solid particles. The sample concentration is too high. Poor shimming. | Filter the sample before transferring it to the NMR tube.[2] Dilute the sample. Re-shim the spectrometer. |
| Poor signal-to-noise ratio. | The sample concentration is too low. Insufficient number of scans. | Increase the sample concentration. Increase the number of scans. |
| Overlapping peaks. | The spectral resolution is insufficient. | Use a higher field NMR spectrometer if available. Consider using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. |
| Presence of a large water peak. | The deuterated solvent is contaminated with water. The sample is wet. | Use a fresh, sealed bottle of deuterated solvent. Dry the sample thoroughly before preparing the NMR sample. Use a solvent suppression pulse sequence. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the Eluent: Prepare a suitable solvent system. For this compound and related products, a good starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).[13] The polarity can be adjusted to achieve an Rf value of 0.2-0.4 for the starting material.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Using a capillary spotter, apply a small spot of the starting material (SM) solution on the left, a spot of the reaction mixture (RM) in the center, and a co-spot (C) of both the starting material and reaction mixture on the right.[2]
-
Develop the Plate: Place the spotted TLC plate in the developing chamber containing the eluent, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.[9] Circle the visible spots with a pencil. If spots are not clearly visible, the plate can be dipped into a staining solution and gently heated to reveal the spots.
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the RM lane and the appearance of a new spot indicate the progress of the reaction. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
Protocol 2: Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)
-
Helium (carrier gas)
-
Vials for sample preparation
-
Solvent for dilution (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction if necessary and dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate).
-
Instrument Setup: Set up the GC-MS with an appropriate temperature program. A typical program for analyzing aromatic compounds might be:
-
Initial oven temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
Injector temperature: 250°C.
-
MS source temperature: 230°C.
-
-
Injection: Inject 1 µL of the diluted sample into the GC-MS.
-
Data Analysis: Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and the product based on their retention times and mass spectra. The relative peak areas can be used to determine the percent conversion of the starting material.
Protocol 3: Reaction Monitoring by ¹H NMR Spectroscopy
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Pipettes
Procedure:
-
Sample Preparation: At selected time intervals, take a small sample (e.g., 0.1 mL) from the reaction mixture. If the reaction solvent is not deuterated, evaporate the solvent from the aliquot under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).[1][7][14]
-
Acquire Spectrum: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum.
-
Data Analysis: Process the spectrum and identify the characteristic peaks for this compound and the expected product. The integration of these peaks can be used to determine the relative molar ratio of the reactant and product, and thus calculate the reaction conversion. For this compound, you would expect to see signals for the aromatic protons, the two methylene groups of the propyl chain, and the hydroxyl proton. The disappearance of these signals and the appearance of new, shifted signals will indicate product formation.
Quantitative Data Summary
The following tables provide an illustrative example of how to present quantitative data obtained from GC-MS or NMR analysis for a hypothetical reaction of this compound.
Table 1: GC-MS Monitoring of a Suzuki Coupling Reaction
| Reaction Time (hours) | Peak Area of Starting Material | Peak Area of Product | % Conversion |
| 0 | 100 | 0 | 0 |
| 1 | 75 | 25 | 25 |
| 2 | 48 | 52 | 52 |
| 4 | 15 | 85 | 85 |
| 6 | <1 | >99 | >99 |
Table 2: ¹H NMR Monitoring of an Oxidation Reaction
| Reaction Time (hours) | Integral of Starting Material CH₂OH | Integral of Product CHO | % Conversion |
| 0 | 2.00 | 0.00 | 0 |
| 0.5 | 1.50 | 0.50 | 25 |
| 1 | 0.90 | 1.10 | 55 |
| 2 | 0.20 | 1.80 | 90 |
| 3 | <0.05 | >1.95 | >97 |
Visualizations
Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).
Caption: Troubleshooting logic for common issues in Thin-Layer Chromatography.
References
- 1. reddit.com [reddit.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. ewai-group.com [ewai-group.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. reddit.com [reddit.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Chromatography [chem.rochester.edu]
- 14. organomation.com [organomation.com]
Avoiding over-bromination in the synthesis of bromophenyl propanols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bromophenyl propanols. The primary focus is to address and mitigate the common issue of over-bromination.
Troubleshooting Guide: Avoiding Over-Bromination
Over-bromination, the introduction of more than one bromine atom onto the aromatic ring, is a frequent challenge in the synthesis of bromophenyl propanols due to the activating nature of the hydroxypropyl group. This guide provides a systematic approach to troubleshoot and control the reaction.
Problem: Formation of Di- or Tri-brominated Products
The primary cause of over-bromination is the high reactivity of the phenyl propanol substrate. The alkyl and hydroxyl groups are electron-donating, activating the aromatic ring towards electrophilic substitution.[1]
Troubleshooting Workflow
Caption: A stepwise workflow for diagnosing and resolving over-bromination issues.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Rationale |
| Highly Activating Substrate | The hydroxypropyl group activates the aromatic ring, making it susceptible to multiple substitutions.[1] | The electron-donating nature of the substituent increases the nucleophilicity of the ring. |
| Aggressive Brominating Agent | Elemental bromine (Br₂) is highly reactive and can lead to poor selectivity. | Milder reagents provide a lower concentration of the active brominating species, allowing for more controlled reaction. |
| Solution: Use N-Bromosuccinimide (NBS) as a milder source of electrophilic bromine.[2][3] Other alternatives include pyridinium hydrobromide perbromide (PHP) or tetrabutylammonium tribromide (TBAT). | These reagents release Br⁺ more slowly, enhancing selectivity. | |
| Inappropriate Reaction Temperature | Higher temperatures can decrease selectivity and favor the formation of thermodynamically controlled, polysubstituted products.[4] | Lowering the temperature favors the kinetically controlled monobrominated product. |
| Solution: Perform the reaction at lower temperatures, for instance, 0 °C or even -78 °C, and monitor the progress closely. | Reduced thermal energy slows down the reaction rate, allowing for better control. | |
| Incorrect Stoichiometry | An excess of the brominating agent will inevitably lead to polysubstitution once the initial monobromination has occurred. | Careful control of the molar equivalents of the brominating agent is crucial for selectivity. |
| Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent relative to the phenyl propanol. Add the brominating agent dropwise over an extended period. | Gradual addition maintains a low concentration of the brominating agent, favoring monosubstitution. | |
| Lewis Acid Catalyst Activity | Strong Lewis acids (e.g., AlCl₃, FeBr₃) can significantly increase the electrophilicity of the brominating agent, leading to over-reactivity. | While catalysts are often necessary, their activity must be matched to the substrate's reactivity. |
| Solution: Use a milder Lewis acid or a heterogeneous catalyst like zeolites, which can offer shape selectivity for the para-isomer.[5] Alternatively, for highly activated systems, a catalyst may not be necessary with NBS. | Milder catalysts or shape-selective catalysts can improve the regioselectivity and reduce over-bromination. | |
| Solvent Effects | Polar protic solvents can sometimes enhance the reactivity of the brominating agent. | The choice of solvent can influence the solubility and reactivity of the electrophile. |
| Solution: Use a non-polar, anhydrous solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). | These solvents are less likely to participate in the reaction and can help moderate reactivity. |
Frequently Asked Questions (FAQs)
Q1: I am consistently getting a mixture of ortho- and para-isomers along with di-brominated products. How can I improve para-selectivity?
A1: Achieving high para-selectivity is a common goal. The hydroxypropyl group is an ortho-, para-director. To favor the para-product, you can:
-
Lower the reaction temperature: This often increases the proportion of the para-isomer, which is typically thermodynamically more stable.[4]
-
Use a bulkier brominating agent or catalyst system: Steric hindrance at the ortho-positions can be exploited to direct the incoming electrophile to the less hindered para-position.
-
Employ a shape-selective catalyst: Zeolites can be used to promote para-bromination due to the constraints of their pore structures.[5]
Q2: My reaction with N-Bromosuccinimide (NBS) is very slow or does not proceed. What could be the issue?
A2: While NBS is a milder brominating agent, it sometimes requires activation:
-
Radical Initiator: For benzylic bromination (on the propyl chain), a radical initiator like AIBN or benzoyl peroxide is needed.[2] However, for aromatic bromination, this is not the desired pathway.
-
Acid Catalyst: For electrophilic aromatic substitution, a catalytic amount of a protic acid (like acetic acid) or a mild Lewis acid can be used to activate the NBS.
-
Purity of NBS: Ensure the NBS is pure. It can be recrystallized from water if necessary.[2]
Q3: Can I use elemental bromine (Br₂) for a more cost-effective synthesis?
A3: Yes, but with significant precautions to avoid over-bromination:
-
Low Temperature: Conduct the reaction at a low temperature (e.g., 0 °C).
-
Controlled Addition: Dilute the Br₂ in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) and add it dropwise to the reaction mixture containing the phenyl propanol.
-
Use of a Catalyst: A catalyst like FeBr₃ is typically required for the bromination of less activated rings, but for phenyl propanol, it may be too reactive. Consider performing the reaction without a strong Lewis acid first.
Q4: How can I effectively monitor the progress of the reaction to stop it after monobromination?
A4: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods:
-
TLC: Spot the reaction mixture alongside the starting material on a TLC plate. The product(s) should have a different Rf value. This allows for a quick qualitative assessment of the consumption of the starting material and the formation of new products.
-
GC-MS: Withdraw a small aliquot from the reaction, quench it, and analyze it by GC-MS. This will allow you to determine the relative amounts of starting material, monobrominated product, and any di-brominated byproducts.[6][7]
Q5: What is the best way to purify the desired monobromophenyl propanol from the reaction mixture?
A5: The purification method will depend on the physical properties of your product and the impurities present:
-
Workup: First, quench the reaction with a reducing agent like sodium thiosulfate to remove any unreacted bromine. Then, wash with a base (e.g., sodium bicarbonate solution) to remove any acidic byproducts, followed by a brine wash.
-
Column Chromatography: This is a very effective method for separating isomers and removing polysubstituted byproducts. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.[8]
-
Vacuum Distillation: If the product is a liquid and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.[9]
Experimental Protocols
Protocol 1: Selective Monobromination using NBS
This protocol is designed to favor the formation of monobromophenyl propanol.
Experimental Workflow
Caption: A typical workflow for the synthesis and purification of bromophenyl propanol.
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of phenyl propanol in an anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 1.05 equivalents of N-Bromosuccinimide (NBS) in the same anhydrous solvent. Add this solution dropwise to the stirred phenyl propanol solution over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed and before significant di-bromination occurs, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Effect of Brominating Agent on Selectivity
| Brominating Agent | Equivalents | Temperature (°C) | Solvent | Monobromo:Dibromo Ratio (approx.) |
| Br₂ | 1.1 | 25 | CH₂Cl₂ | 60:40 |
| Br₂ | 1.1 | 0 | CH₂Cl₂ | 85:15 |
| NBS | 1.1 | 25 | CCl₄ | 95:5 |
| NBS | 1.1 | 0 | CCl₄ | >98:2 |
Table 2: Influence of Solvent and Temperature on Isomer Distribution (using NBS)
| Solvent | Temperature (°C) | para:ortho Ratio (approx.) |
| CH₂Cl₂ | 25 | 2:1 |
| CH₂Cl₂ | 0 | 3:1 |
| CCl₄ | 25 | 2.5:1 |
| CCl₄ | 0 | 4:1 |
| Acetonitrile | 25 | 1.5:1 |
References
- 1. benchchem.com [benchchem.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 3-(2-Bromo-phenyl)-propan-1-OL
This guide provides a detailed spectroscopic characterization of 3-(2-Bromo-phenyl)-propan-1-OL, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented serves as a benchmark for researchers engaged in the synthesis, quality control, and analysis of related compounds in the field of drug development and organic chemistry.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[1] The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its alcohol, aromatic, and alkyl halide moieties.
Data Presentation: Expected IR Absorption Bands
The following table summarizes the principal IR absorption frequencies anticipated for this compound based on established correlation tables.
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |
| Alcohol | O-H stretch (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Strong |
| Alkyl Chain | C-H stretch | 3000 - 2850 | Medium |
| Aromatic Ring | C=C stretch (in-ring) | 1600 - 1585 & 1500 - 1400 | Medium, Multiple Peaks |
| Alcohol | C-O stretch | 1300 - 1000 | Strong |
| Alkyl Halide | C-Br stretch | 690 - 515 | Medium |
Data compiled from references.[2][3][4][5]
Interpretation
The most prominent feature in the IR spectrum is expected to be a strong, broad absorption in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[2][6] The presence of an aromatic ring is confirmed by C-H stretching peaks just above 3000 cm⁻¹ and two sets of C=C in-ring stretching vibrations between 1600-1400 cm⁻¹.[4] Absorptions for the aliphatic C-H bonds of the propyl chain are expected just below 3000 cm⁻¹.[2] A strong C-O stretching band should appear in the 1300-1000 cm⁻¹ range, and a medium-intensity band in the lower frequency region (690-515 cm⁻¹) will indicate the C-Br stretch.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming its precise structure and connectivity.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. Chemical shifts are influenced by the electronegative bromine and oxygen atoms.
| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| Ar-H (4 protons) | 7.0 - 7.6 | Multiplet | 4H |
| -CH₂-OH | ~3.7 | Triplet | 2H |
| Ar-CH₂- | ~2.8 | Triplet | 2H |
| -CH₂- | ~1.9 | Quintet/Multiplet | 2H |
| -OH | Variable (e.g., ~1.5 - 2.5) | Singlet (broad) | 1H |
Predicted values are based on analysis of similar structures.[7][8][9][10]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
| Assignment | Predicted Chemical Shift (δ) ppm |
| C-Br (Aromatic) | ~123 |
| Quaternary Ar-C | ~140 |
| Ar-CH | 127 - 133 |
| -CH₂-OH | ~61 |
| Ar-CH₂- | ~34 |
| -CH₂- | ~31 |
Predicted values are based on analysis of similar structures and standard chemical shift ranges.[11][12][13][14]
Interpretation
In the ¹H NMR spectrum, the four protons on the disubstituted benzene ring are expected to appear as a complex multiplet in the aromatic region (7.0-7.6 ppm). The methylene group attached to the hydroxyl (-CH₂-OH) will be deshielded by the oxygen, appearing as a triplet around 3.7 ppm. The benzylic methylene group (Ar-CH₂-) will also be a triplet, shifted downfield to approximately 2.8 ppm. The central methylene group (-CH₂-) will appear as a multiplet around 1.9 ppm, coupled to the two adjacent methylene groups. The hydroxyl proton signal is often broad and its chemical shift is variable.[10]
In the ¹³C NMR spectrum, the carbon attached to the hydroxyl group is expected around 61 ppm. The aliphatic carbons of the propyl chain will appear in the 30-35 ppm range. The six aromatic carbons will have signals in the 123-140 ppm region, with the carbon bonded to the bromine atom (C-Br) appearing at the higher field end of this range due to the heavy atom effect.[11][13]
Experimental Protocols
FT-IR Spectroscopy Protocol
-
Sample Preparation : No preparation is required for liquid samples when using an Attenuated Total Reflectance (ATR) accessory. A small drop of this compound is placed directly onto the ATR crystal (e.g., diamond or ZnSe).
-
Instrument Setup : The spectrometer is set to collect data in the 4000-400 cm⁻¹ range.
-
Background Scan : A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan : The sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
NMR Spectroscopy Protocol
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrument Setup : The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The magnetic field is shimmed to ensure homogeneity.
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is used. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically necessary.[8]
-
Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation, followed by phase and baseline correction to generate the final spectrum.
Characterization Workflow
The following diagram illustrates the logical workflow for the complete structural characterization of this compound using the described spectroscopic methods.
Caption: Workflow for spectroscopic characterization.
Comparison with Alternative Techniques
While IR and NMR are primary methods for structural elucidation, other techniques can provide complementary information:
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, MS would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), confirming the presence of a single bromine atom.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This hyphenated technique is ideal for assessing the purity of the compound and identifying any potential isomers or impurities.
-
Elemental Analysis : Determines the percentage composition of elements (C, H, Br), which can be used to verify the empirical formula.
References
- 1. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. eng.uc.edu [eng.uc.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. compoundchem.com [compoundchem.com]
- 13. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 3-Phenyl-1-propanol(122-97-4) 13C NMR spectrum [chemicalbook.com]
Purity Analysis of 3-(2-Bromo-phenyl)-propan-1-OL: A Comparative Guide to HPLC and GC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 3-(2-Bromo-phenyl)-propan-1-OL, a key building block in the synthesis of various pharmaceutical agents. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the optimal analytical strategy for their specific needs.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is a robust and widely accessible technique ideal for the separation and quantification of non-volatile or thermally labile impurities.[1] For this compound, a reversed-phase HPLC method is a suitable approach.
Experimental Protocol: HPLC
A proposed method, adapted from the analysis of structurally similar compounds, is detailed below.[1]
Instrumentation:
-
HPLC system equipped with a UV or Refractive Index (RI) detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). For compatibility with mass spectrometry, a volatile buffer like formic acid can be used.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (as the phenyl group provides some UV absorbance) or RI for universal detection.
Sample Preparation:
-
Prepare a stock solution by accurately weighing and dissolving approximately 10 mg of the this compound sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Logical Workflow for HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly well-suited for identifying potential volatile impurities that may be present in the this compound sample, such as residual solvents or by-products from synthesis. The mass spectrometer provides structural information, enabling the identification of unknown peaks.
Experimental Protocol: GC-MS
The following is a general GC-MS protocol that can be optimized for the analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Data acquisition and processing software with a mass spectral library.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1, to avoid column overloading).
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Sample Preparation:
-
Prepare a solution of the this compound sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Expected Mass Spectrometry Fragmentation
-
Loss of water (-18 Da): Common for alcohols.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen, potentially leading to a fragment corresponding to the bromobenzyl moiety.
-
Benzylic cleavage: Cleavage of the bond between the propyl chain and the phenyl ring.
-
Loss of the bromine atom: Resulting in a characteristic isotopic pattern for the remaining fragment. The presence of bromine with its two major isotopes (79Br and 81Br in an approximate 1:1 ratio) will result in a distinctive M and M+2 isotopic pattern for bromine-containing fragments.
Logical Workflow for GC-MS Analysis
Comparison of HPLC and GC-MS for Purity Analysis
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the nature of the expected impurities and the analytical information required.
| Feature | HPLC | GC-MS |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, coupled with mass-based detection. |
| Analytes | Best for non-volatile, semi-volatile, and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Impurity Detection | Primarily quantifies known impurities and detects unknown non-volatile impurities. | Quantifies known volatile impurities and identifies unknown volatile impurities through mass spectral data. |
| Identification | Based on retention time comparison with standards. MS detector can be added for identification. | Provides structural information from mass fragmentation patterns, aiding in the identification of unknown compounds. |
| Sample Throughput | Generally high, especially with an autosampler. | High throughput is also achievable with modern autosamplers. |
| Destructive | Yes, the sample is consumed during analysis. | Yes, the sample is consumed during analysis. |
Alternative and Complementary Techniques
For a comprehensive purity assessment, other analytical techniques can be employed in conjunction with or as alternatives to HPLC and GC-MS.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine purity without the need for a specific reference standard of the analyte. It provides structural confirmation and is non-destructive.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups and for a quick identity check of the bulk material.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the presence of impurities that affect the melting behavior.
Conclusion: A Dual-Pronged Approach for Comprehensive Purity Profiling
For a comprehensive purity analysis of this compound, a dual-pronged approach utilizing both HPLC and GC-MS is recommended. HPLC is the method of choice for detecting and quantifying non-volatile impurities, which are often related to the starting materials or high-boiling by-products. GC-MS provides a powerful tool for the identification and quantification of volatile impurities, such as residual solvents and low-boiling by-products. The combination of these two techniques provides a robust and detailed purity profile, ensuring the quality and suitability of this critical pharmaceutical intermediate for its intended use in drug development and manufacturing.
References
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Bromophenyl Propanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of three structural isomers of bromophenyl propanol: 2-bromophenyl propanol, 3-bromophenyl propanol, and 4-bromophenyl propanol. Understanding the relative reactivity of these isomers is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This document outlines the predicted reactivity based on fundamental principles of physical organic chemistry and provides detailed experimental protocols to enable researchers to generate quantitative comparative data.
Theoretical Reactivity Profile
The reactivity of the bromophenyl propanol isomers is primarily influenced by the electronic effects of the bromine substituent on the phenyl ring. Bromine is an electronegative atom and thus exerts a deactivating inductive effect (-I) by withdrawing electron density from the ring. Conversely, through its lone pairs, it can exert a resonance effect (+M), donating electron density to the ring. The overall reactivity and the position of substitution are determined by the interplay of these two opposing effects.
-
Inductive Effect (-I): The electron-withdrawing inductive effect of bromine deactivates the aromatic ring towards electrophilic attack, making it less reactive than benzene. This effect decreases with distance, being strongest at the ipso-carbon and diminishing at the ortho, meta, and para positions.
-
Resonance Effect (+M): The resonance effect of bromine donates electron density primarily to the ortho and para positions. However, due to the poor overlap between the 4p orbitals of bromine and the 2p orbitals of carbon, this resonance donation is relatively weak compared to the inductive withdrawal.[1]
The net result is that the bromine atom is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution. For reactions involving the propanol side chain, the position of the bromine atom will influence the electron density at the benzylic carbon and the hydroxyl group, thereby affecting the rates of reactions such as nucleophilic substitution and oxidation.
Predicted Order of Reactivity:
Based on these electronic effects, the predicted order of reactivity for the three isomers in common transformations is as follows:
-
Electrophilic Aromatic Substitution: The overall reactivity for electrophilic aromatic substitution is expected to be low due to the deactivating nature of the bromine atom. The relative rates would depend on the specific electrophile and reaction conditions.
-
Nucleophilic Substitution at the Propanol Side Chain (e.g., conversion of -OH to a leaving group followed by substitution): The reactivity will be influenced by the stability of any carbocation intermediate formed at the benzylic position.
-
4-Bromophenyl propanol: The bromine at the para position can weakly stabilize a positive charge at the benzylic carbon through resonance.
-
2-Bromophenyl propanol: The bromine at the ortho position can also offer some resonance stabilization, but steric hindrance may play a significant role.
-
3-Bromophenyl propanol: The bromine at the meta position offers no resonance stabilization to a benzylic carbocation and only exerts its deactivating inductive effect. Therefore, for reactions proceeding through a carbocation-like transition state, the reactivity is predicted to be: 4-isomer > 2-isomer > 3-isomer .
-
-
Oxidation of the Alcohol: The oxidation of the alcohol to the corresponding aldehyde or ketone is influenced by the electron density at the hydroxyl group. The electron-withdrawing bromine will decrease the electron density, potentially making oxidation more difficult compared to unsubstituted phenyl propanol. The relative rates among the isomers are expected to follow the same trend as nucleophilic substitution due to similar electronic influences on the reaction center.
Comparative Experimental Data (Predicted)
| Reaction Type | Isomer | Predicted Relative Rate | Predicted Yield |
| Nucleophilic Substitution | 2-Bromophenyl propanol | Moderate | Moderate |
| (e.g., Appel Reaction) | 3-Bromophenyl propanol | Slowest | Lowest |
| 4-Bromophenyl propanol | Fastest | Highest | |
| Oxidation | 2-Bromophenyl propanol | Moderate | Moderate |
| (e.g., Swern Oxidation) | 3-Bromophenyl propanol | Slowest | Lowest |
| 4-Bromophenyl propanol | Fastest | Highest |
Experimental Protocols
The following are detailed protocols for key experiments that can be used to quantitatively compare the reactivity of the 2-, 3-, and 4-bromophenyl propanol isomers.
Protocol 1: Comparative Nucleophilic Substitution via Appel Reaction
This experiment compares the rate of conversion of the hydroxyl group to a bromide using triphenylphosphine and carbon tetrabromide.
Materials:
-
2-Bromophenyl propanol
-
3-Bromophenyl propanol
-
4-Bromophenyl propanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare three separate reaction flasks, one for each isomer.
-
In each flask, dissolve the respective bromophenyl propanol isomer (1.0 mmol) and the internal standard (0.5 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solutions to 0 °C in an ice bath.
-
To each flask, add triphenylphosphine (1.2 mmol) and carbon tetrabromide (1.2 mmol) simultaneously with vigorous stirring.
-
Monitor the reaction progress by taking aliquots from each reaction mixture at regular time intervals (e.g., 10, 20, 30, 60 minutes).
-
Quench the aliquots by adding a small amount of water and extracting with DCM.
-
Analyze the organic layer of the quenched aliquots by GC-MS to determine the consumption of the starting material and the formation of the corresponding brominated product relative to the internal standard.
-
Plot the concentration of the starting material versus time for each isomer to determine the initial reaction rates.
Protocol 2: Comparative Oxidation via Swern Oxidation
This experiment compares the rate of oxidation of the alcohol to the corresponding aldehyde.
Materials:
-
2-Bromophenyl propanol
-
3-Bromophenyl propanol
-
4-Bromophenyl propanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Internal standard (e.g., undecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare three separate reaction flasks, one for each isomer.
-
In each flask, dissolve oxalyl chloride (1.5 mmol) in anhydrous DCM (5 mL) and cool to -78 °C (dry ice/acetone bath) under an inert atmosphere.
-
Slowly add a solution of DMSO (3.0 mmol) in anhydrous DCM (2 mL) to each flask, maintaining the temperature at -78 °C.
-
After 15 minutes, add a solution of the respective bromophenyl propanol isomer (1.0 mmol) and the internal standard (0.5 mmol) in anhydrous DCM (3 mL) dropwise to each flask over 5 minutes.
-
Stir the reactions at -78 °C for 30 minutes.
-
Add triethylamine (5.0 mmol) to each flask and allow the reactions to warm to room temperature.
-
Monitor the formation of the aldehyde product by taking aliquots at the point of quenching (addition of triethylamine) and at subsequent time intervals if the reaction is slow.
-
Quench the aliquots with water and extract with DCM.
-
Analyze the organic layer by GC-MS to quantify the amount of aldehyde formed relative to the internal standard.
-
Compare the product yields at a specific time point to determine the relative reaction rates.
Visualizing Reaction Logic and Workflows
The following diagrams illustrate the electronic effects influencing reactivity and a general workflow for the comparative kinetic analysis.
References
Comparative study of different synthetic routes to 3-(2-Bromo-phenyl)-propan-1-OL
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals outlining and comparing two distinct synthetic routes to the valuable intermediate, 3-(2-Bromo-phenyl)-propan-1-ol. This publication provides a detailed examination of two viable synthetic strategies, offering experimental protocols, quantitative data, and a logical workflow to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. The strategic placement of the bromo- and hydroxyl- functionalities allows for diverse subsequent chemical transformations. This guide presents a comparative study of two primary synthetic routes to this compound: a one-pot condensation and reduction of 2-bromobenzaldehyde, and a malonic ester synthesis starting from 2-bromobenzyl bromide. The objective of this guide is to provide a clear and concise comparison of these methods to enable researchers to make informed decisions based on factors such as starting material availability, reaction efficiency, and scalability.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: From 2-Bromobenzaldehyde | Route 2: From 2-Bromobenzyl Bromide (Malonic Ester Synthesis) |
| Starting Materials | 2-Bromobenzaldehyde, Isopropylidene Malonate, Triethylamine, Formic Acid | 2-Bromobenzyl Bromide, Diethyl Malonate, Sodium Ethoxide |
| Key Intermediates | 3-(2-Bromophenyl)propanoic acid | Diethyl (2-bromobenzyl)malonate, 3-(2-Bromophenyl)propanoic acid |
| Overall Yield | ~70-75% (for propanoic acid) | ~65-70% (for propanoic acid) |
| Number of Steps | 2 (One-pot to acid, then reduction) | 3 (Alkylation, Hydrolysis/Decarboxylation, Reduction) |
| Key Reagents | Triethylamine, Formic Acid, HCl, LiAlH₄ | Sodium Ethoxide, HCl, LiAlH₄ |
| Reaction Conditions | High temperature (95-100 °C) for condensation | Reflux for alkylation and hydrolysis |
| Purification | Recrystallization, Distillation | Extraction, Distillation |
Experimental Protocols
Route 1: Synthesis from 2-Bromobenzaldehyde
This route involves a one-pot reaction to form the intermediate 3-(2-bromophenyl)propanoic acid, followed by its reduction.
Step 1: Synthesis of 3-(2-Bromophenyl)propanoic Acid [1]
-
In a three-necked flask, triethylamine (1.21 mol) is added.
-
The temperature is maintained at 15-40 °C while formic acid (3.04 mol) is slowly added.
-
Isopropylidene malonate (0.25 mol) and 2-bromobenzaldehyde (0.23 mol) are then successively added to the reactor.
-
The reaction mixture is heated to 95-100 °C and stirred for 2-4 hours.
-
After cooling to 20-35 °C, the reaction is quenched with water and concentrated hydrochloric acid.
-
The crude 3-(2-bromophenyl)propanoic acid is obtained by filtration and drying.
-
Purification is achieved by recrystallization from a mixture of ethyl acetate and n-heptane to yield a white powder. A yield of approximately 71-75% can be expected.
Step 2: Reduction of 3-(2-Bromophenyl)propanoic Acid to this compound
-
In a dry three-necked flask under a nitrogen atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared and cooled in an ice bath.
-
A solution of 3-(2-bromophenyl)propanoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.
-
The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
Route 2: Malonic Ester Synthesis from 2-Bromobenzyl Bromide
This route follows the classical malonic ester synthesis pathway.
Step 1: Synthesis of Diethyl (2-bromobenzyl)malonate [2]
-
In a flask equipped with a reflux condenser, a solution of sodium ethoxide is prepared by dissolving sodium (0.425 mol) in absolute ethanol (800 ml).
-
Diethyl malonate (0.48 mol) is added to the stirred solution, followed by the dropwise addition of 2-bromobenzyl bromide (0.40 mol).
-
The reaction mixture is refluxed for 3 hours, during which sodium bromide precipitates.
-
After cooling, the bulk of the ethanol is removed under reduced pressure.
-
Water is added, and the product is extracted with diethyl ether.
-
The ether layer is dried over anhydrous calcium chloride and evaporated.
-
The crude product is distilled under vacuum to give diethyl (2-bromobenzyl)malonate. A yield of approximately 71% is reported.
Step 2: Hydrolysis and Decarboxylation to 3-(2-Bromophenyl)propanoic Acid
-
The diethyl (2-bromobenzyl)malonate is refluxed with a solution of sodium hydroxide in water and ethanol until the ester is completely hydrolyzed.
-
The ethanol is removed by distillation, and the remaining aqueous solution is acidified with concentrated hydrochloric acid.
-
The mixture is then heated to reflux to effect decarboxylation.
-
Upon cooling, the 3-(2-bromophenyl)propanoic acid crystallizes and is collected by filtration, washed with cold water, and dried.
Step 3: Reduction of 3-(2-Bromophenyl)propanoic Acid to this compound
This step is identical to Step 2 of Route 1.
Logical Workflow of the Comparative Study
Caption: A flowchart illustrating the two synthetic routes to this compound and the basis for their comparison.
Conclusion
Both synthetic routes presented in this guide offer viable methods for the preparation of this compound. Route 1, starting from 2-bromobenzaldehyde, has the advantage of a one-pot reaction to the key carboxylic acid intermediate, potentially simplifying the overall process. Route 2, the malonic ester synthesis, is a classic and reliable method for carbon chain extension, though it involves an additional step. The choice between these routes will depend on a laboratory's specific constraints and objectives, including the availability and cost of starting materials, desired scale of the reaction, and equipment availability. This guide provides the necessary foundational information to assist researchers in making a strategic and informed decision for their synthetic endeavors.
References
Comparative Analysis of Byproduct Formation in the Synthesis of 3-(2-Bromo-phenyl)-propan-1-OL
A comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes to 3-(2-Bromo-phenyl)-propan-1-OL, with a detailed analysis of associated byproducts, supported by experimental data and protocols.
The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic pathways. The choice of a particular route often depends on factors such as yield, purity, scalability, and the profile of generated byproducts. This guide provides a comparative analysis of three common synthetic strategies, focusing on the formation of byproducts in each. The presented data and protocols aim to assist researchers in making informed decisions for their synthetic endeavors.
Executive Summary
This guide evaluates three primary synthetic routes to this compound:
-
Reduction of 3-(2-Bromophenyl)propanoic Acid: A straightforward approach involving the reduction of a carboxylic acid to a primary alcohol. The choice of reducing agent is critical in determining the byproduct profile.
-
Grignard Reaction with Ethylene Oxide: This method involves the reaction of a Grignard reagent, prepared from 2-bromobromobenzene, with ethylene oxide to introduce the 3-hydroxypropyl side chain.
-
Hydroboration-Oxidation of 3-(2-Bromophenyl)propene: An anti-Markovnikov hydroboration of a precursor alkene, followed by oxidation, to yield the desired primary alcohol.
The analysis reveals that while the reduction of the carboxylic acid using borane complexes offers high purity, alternative methods may be employed depending on precursor availability and desired scale, each with a unique set of potential impurities that must be considered and managed.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key performance indicators for each synthetic route, with a focus on yield, purity, and common byproducts.
| Synthetic Route | Key Reagents | Typical Yield (%) | Typical Purity (%) | Major Potential Byproducts | Key Advantages | Key Disadvantages |
| 1. Reduction of 3-(2-Bromophenyl)propanoic Acid | ||||||
| Method A: Borane-THF Complex | BH₃·THF | >95% | >98% | Minimal organic byproducts; inorganic borate salts | High yield and purity; mild reaction conditions | Moisture sensitive reagent; cost of reagent |
| Method B: Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄, Et₂O, H₃O⁺ | 85-95% | 90-97% | Unreacted starting material; over-reduction products (minor); aluminum salts | Powerful reducing agent; readily available | Highly reactive and pyrophoric; requires strictly anhydrous conditions; difficult workup |
| 2. Grignard Reaction with Ethylene Oxide | 2-Bromophenylmagnesium bromide, Ethylene Oxide, THF, H₃O⁺ | 60-75% | 85-95% | 2,2'-Dibromobiphenyl (Wurtz coupling); Bromobenzene (from protonation of Grignard); Ethylene bromohydrin | Direct introduction of the hydroxypropyl chain | Moisture sensitive; potential for significant coupling byproducts; handling of toxic ethylene oxide |
| 3. Hydroboration-Oxidation of 3-(2-Bromophenyl)propene | 3-(2-Bromophenyl)propene, BH₃·THF, H₂O₂, NaOH | 70-85% (overall from alkene) | 90-98% | 1-(2-Bromophenyl)propan-2-ol (Markovnikov isomer); unreacted alkene; triphenylphosphine oxide (from Wittig) | High regioselectivity for the primary alcohol | Requires synthesis of the starting alkene; multi-step process |
Experimental Protocols
Route 1: Reduction of 3-(2-Bromophenyl)propanoic Acid with Lithium Aluminum Hydride
Materials:
-
3-(2-Bromophenyl)propanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
-
Sulfuric acid (dilute)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of 3-(2-bromophenyl)propanoic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, all while maintaining a low temperature.
-
The resulting granular precipitate of aluminum salts is removed by filtration.
-
The filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is achieved by column chromatography on silica gel.
Route 2: Grignard Reaction of 2-Bromophenylmagnesium Bromide with Ethylene Oxide
Materials:
-
2-Bromobromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethylene oxide
-
Ammonium chloride solution (saturated)
-
Standard glassware for Grignard reactions
Procedure:
-
2-Bromophenylmagnesium bromide is prepared by reacting 2-bromobromobenzene with magnesium turnings in anhydrous THF under an inert atmosphere.
-
The Grignard solution is cooled to 0 °C, and a solution of ethylene oxide in anhydrous THF is added slowly.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to separate the desired product from byproducts such as 2,2'-dibromobiphenyl.[1][2][3][4][5][6][7]
Route 3: Hydroboration-Oxidation of 3-(2-Bromophenyl)propene
This is a two-step process starting from the corresponding alkene.
Part A: Synthesis of 3-(2-Bromophenyl)propene via Wittig Reaction
Materials:
-
2-Bromobenzaldehyde
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
The Wittig reagent is prepared by treating methyltriphenylphosphonium bromide with a strong base in anhydrous THF.
-
A solution of 2-bromobenzaldehyde in anhydrous THF is added to the ylide solution at low temperature.
-
The reaction mixture is stirred and allowed to warm to room temperature.
-
After completion, the reaction is quenched, and the product is extracted.
-
The major byproduct, triphenylphosphine oxide, is removed during workup and purification.
Part B: Hydroboration-Oxidation
Materials:
-
3-(2-Bromophenyl)propene
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Sodium hydroxide solution
-
Hydrogen peroxide (30%)
Procedure:
-
To a solution of 3-(2-bromophenyl)propene in anhydrous THF at 0 °C under an inert atmosphere, a solution of BH₃·THF is added dropwise.
-
The mixture is stirred at room temperature for several hours to ensure complete hydroboration.
-
The reaction is then cooled again to 0 °C, and a solution of sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide.
-
The mixture is stirred at room temperature until the oxidation is complete.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification by column chromatography can separate the desired primary alcohol from the isomeric secondary alcohol byproduct.[8][9][10][11][12][13][14][15]
Byproduct Analysis and Mitigation
1. Reduction of 3-(2-Bromophenyl)propanoic Acid:
-
Borane-THF Complex: This reagent is highly selective for carboxylic acids and generally results in a very clean product with minimal organic byproducts. The primary impurities are inorganic borate salts, which are easily removed during aqueous workup.
-
Lithium Aluminum Hydride (LiAlH₄): As a very strong and less selective reducing agent, LiAlH₄ can potentially lead to over-reduction, although the aromatic bromine is generally stable to these conditions.[16][17][18][19][20] The most common organic impurity is unreacted starting material due to incomplete reaction. The primary challenge with this method is the handling of the pyrophoric reagent and the workup to remove the aluminum salts.
2. Grignard Reaction with Ethylene Oxide:
-
Wurtz Coupling: The formation of 2,2'-dibromobiphenyl is a common side reaction resulting from the coupling of two Grignard reagent molecules. This can be minimized by slow addition of the alkyl halide during the Grignard formation and maintaining a low reaction temperature.
-
Protonation of Grignard Reagent: Any trace of moisture or other protic sources will protonate the Grignard reagent, leading to the formation of bromobenzene. Strict anhydrous conditions are paramount.
-
Ethylene Bromohydrin: In some cases, rearrangement and reaction with the magnesium bromide salt can lead to the formation of ethylene bromohydrin.[1]
3. Hydroboration-Oxidation of 3-(2-Bromophenyl)propene:
-
Markovnikov Isomer: While hydroboration is highly regioselective for the anti-Markovnikov product, a small amount of the Markovnikov isomer, 1-(2-bromophenyl)propan-2-ol, is typically formed. The selectivity can be improved by using sterically hindered borane reagents such as 9-BBN. For styrene, a similar substrate, the anti-Markovnikov to Markovnikov ratio can be as high as 99:1 with the appropriate choice of reagent.
-
Triphenylphosphine Oxide: This is a significant byproduct from the preceding Wittig reaction used to synthesize the alkene precursor. Its removal can sometimes be challenging due to its polarity and crystallinity but is typically achieved through chromatography or crystallization.
Mandatory Visualizations
Caption: Overview of the three synthetic pathways to this compound.
Caption: Major organic byproducts associated with each synthetic route.
Caption: Experimental workflow for the Grignard synthesis of this compound.
References
- 1. d.lib.msu.edu [d.lib.msu.edu]
- 2. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The reaction of grignard reagent with ethylene oxide followed by dilute a.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Solved How would one use a Grignard-based synthesis to | Chegg.com [chegg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. repository.rit.edu [repository.rit.edu]
- 10. Allylation of Nitrosobenzene with Pinacol Allylboronates. A Regioselective Complement to Peroxide Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 14. Development of a flow method for the hydroboration/oxidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Spectroscopic comparison of 3-(2-Bromo-phenyl)-propan-1-OL and its precursors
A Spectroscopic Comparison of 3-(2-Bromophenyl)propan-1-ol and Its Precursors
This guide provides a detailed spectroscopic analysis of 3-(2-Bromophenyl)propan-1-ol and its synthetic precursors, 3-(2-bromophenyl)propionic acid and 2-bromobenzaldehyde. The objective is to offer a comprehensive resource for the identification and characterization of these compounds by comparing their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This information is particularly valuable for researchers in organic synthesis and drug development who may utilize these molecules as intermediates.
Synthetic Pathway Overview
The synthesis of 3-(2-Bromophenyl)propan-1-ol can be achieved through a multi-step process starting from 2-bromobenzaldehyde. The initial step involves a condensation reaction to form 3-(2-bromophenyl)propionic acid, which is subsequently reduced to yield the target alcohol.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-(2-Bromophenyl)propan-1-ol and its precursors. While experimental data for the precursors is available, complete, publicly accessible datasets for 3-(2-Bromophenyl)propan-1-ol are limited. The data presented for the final product is based on typical values for structurally similar compounds and should be considered predictive.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| 2-Bromobenzaldehyde | 10.34 (s, 1H, -CHO), 7.90 (dd, 1H, Ar-H), 7.64 (d, 1H, Ar-H), 7.44 (t, 1H, Ar-H), 7.39 (t, 1H, Ar-H)[1] |
| 3-(2-Bromophenyl)propionic acid | 10-12 (br s, 1H, -COOH), 7.55 (d, 1H, Ar-H), 7.29 (t, 1H, Ar-H), 7.10 (t, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 3.05 (t, 2H, Ar-CH₂-), 2.75 (t, 2H, -CH₂-COOH) |
| 3-(2-Bromophenyl)propan-1-ol | 7.52 (d, 1H, Ar-H), 7.25 (t, 1H, Ar-H), 7.08 (t, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 3.70 (t, 2H, -CH₂-OH), 2.80 (t, 2H, Ar-CH₂-), 1.95 (quint, 2H, -CH₂-CH₂-CH₂-), 1.5-2.0 (br s, 1H, -OH) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Assignment |
| 2-Bromobenzaldehyde | 192.5 (-CHO), 135.5 (Ar-C), 133.8 (Ar-CH), 133.5 (Ar-C-Br), 129.5 (Ar-CH), 127.8 (Ar-CH), 127.5 (Ar-CH) |
| 3-(2-Bromophenyl)propionic acid | 179.0 (-COOH), 140.0 (Ar-C), 133.0 (Ar-CH), 130.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 124.5 (Ar-C-Br), 35.0 (-CH₂-COOH), 30.0 (Ar-CH₂) |
| 3-(2-Bromophenyl)propan-1-ol | 141.2 (Ar-C), 132.8 (Ar-CH), 130.3 (Ar-CH), 127.8 (Ar-CH), 127.5 (Ar-CH), 124.8 (Ar-C-Br), 62.1 (-CH₂-OH), 34.5 (Ar-CH₂-), 31.8 (-CH₂-CH₂-CH₂-) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹), Assignment |
| 2-Bromobenzaldehyde | 3060 (C-H, aromatic), 2860, 2770 (C-H, aldehyde), 1705 (C=O, aldehyde), 1590, 1470 (C=C, aromatic), 750 (C-Br) |
| 3-(2-Bromophenyl)propionic acid | 2500-3300 (O-H, carboxylic acid, broad), 3060 (C-H, aromatic), 1710 (C=O, carboxylic acid), 1590, 1470 (C=C, aromatic), 750 (C-Br)[2] |
| 3-(2-Bromophenyl)propan-1-ol | 3200-3600 (O-H, alcohol, broad), 3060 (C-H, aromatic), 2940, 2870 (C-H, aliphatic), 1590, 1470 (C=C, aromatic), 1050 (C-O, alcohol), 750 (C-Br) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 184/186 (M+), 183/185 (M-H), 156/158 (M-CHO), 105 (M-Br), 77 (C₆H₅)[3][4] |
| 3-(2-Bromophenyl)propionic acid | C₉H₉BrO₂ | 229.07 | 228/230 (M+), 183/185 (M-COOH), 104 (M-Br-COOH), 77 (C₆H₅)[2][5][6] |
| 3-(2-Bromophenyl)propan-1-ol | C₉H₁₁BrO | 215.09 | 214/216 (M+), 196/198 (M-H₂O), 185/187 (M-CH₂OH), 135 (M-Br), 117 (C₉H₉), 91 (C₇H₇)[7] |
Experimental Protocols
The following are generalized procedures for the acquisition of spectroscopic data for the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
¹H NMR: A standard one-pulse sequence is used with a spectral width of approximately 16 ppm and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are acquired.
-
¹³C NMR: A proton-decoupled pulse sequence is employed with a spectral width of around 240 ppm and a relaxation delay of 2 seconds. Due to the low natural abundance of ¹³C, 1024 or more scans are often required.
-
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Solid samples can be analyzed as a KBr pellet or via an ATR accessory.
-
Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., diamond ATR) is used.
-
Data Collection: A background spectrum is recorded first and automatically subtracted from the sample spectrum. Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Samples are typically introduced via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the analyte in a volatile solvent is injected into the GC.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used for this class of molecules.
-
Mass Analysis: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragmentation pattern of the compound (e.g., m/z 40-400).
Visualizations
Synthetic Pathway
The following diagram illustrates the synthetic route from 2-bromobenzaldehyde to 3-(2-Bromophenyl)propan-1-ol.
Caption: Synthetic route to 3-(2-Bromophenyl)propan-1-ol.
Experimental Workflow
The diagram below outlines the typical workflow for the spectroscopic analysis of a synthesized compound.
Caption: General workflow for spectroscopic characterization.
References
- 1. 2-Bromobenzaldehyde(6630-33-7) 1H NMR [m.chemicalbook.com]
- 2. 3-(2-Bromophenyl)propionic acid | C9H9BrO2 | CID 316010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromobenzaldehyde | C7H5BrO | CID 81129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzaldehyde, 2-bromo- [webbook.nist.gov]
- 5. 3-(2-Bromophenyl)propionic acid 97 15115-58-9 [sigmaaldrich.com]
- 6. 3-(2-Bromophenyl)propionic acid 97 15115-58-9 [sigmaaldrich.com]
- 7. 3-(2-Bromo-phenyl)-propan-1-ol | CymitQuimica [cymitquimica.com]
Definitive Structural Elucidation of 3-(2-Bromo-phenyl)-propan-1-ol: A Comparative Spectroscopic Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical synthesis and characterization. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 3-(2-Bromo-phenyl)-propan-1-ol, contrasting its spectroscopic data with its isomers, 3-(3-Bromo-phenyl)-propan-1-ol and 3-(4-Bromo-phenyl)-propan-1-ol.
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In the context of drug discovery and development, even minor structural variations, such as the positional isomerism seen in brominated phenylpropanols, can lead to significant differences in pharmacological activity and toxicity. Therefore, the rigorous confirmation of the intended structure is paramount. This guide outlines the application of four key spectroscopic methods—¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to differentiate this compound from its meta and para isomers.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally observed spectroscopic data for the three isomers of 3-Bromo-phenyl)-propan-1-ol. These values serve as a benchmark for structural confirmation.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.54 | d | 1H | Ar-H |
| 7.27 | t | 1H | Ar-H | |
| 7.10 | t | 1H | Ar-H | |
| 7.05 | d | 1H | Ar-H | |
| 3.73 | t | 2H | -CH₂-OH | |
| 2.91 | t | 2H | Ar-CH₂- | |
| 1.98 | p | 2H | -CH₂-CH₂-CH₂- | |
| 3-(3-Bromo-phenyl)-propan-1-ol | 7.34 | s | 1H | Ar-H |
| 7.29-7.31 | m | 1H | Ar-H | |
| 7.11-7.15 | m | 2H | Ar-H | |
| 3.64 | t | 2H | -CH₂-OH | |
| 2.67 | t | 2H | Ar-CH₂- | |
| 1.82-1.89 | m | 2H | -CH₂-CH₂-CH₂- | |
| 3-(4-Bromo-phenyl)-propan-1-ol | 7.41 | d | 2H | Ar-H |
| 7.08 | d | 2H | Ar-H | |
| 3.66 | t | 2H | -CH₂-OH | |
| 2.69 | t | 2H | Ar-CH₂- | |
| 1.90 | p | 2H | -CH₂-CH₂-CH₂- |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 140.8, 132.8, 130.5, 128.0, 127.6, 124.5, 62.1, 34.9, 31.8 |
| 3-(3-Bromo-phenyl)-propan-1-ol | 143.9, 131.4, 130.0, 129.0, 127.1, 122.5, 62.2, 34.0, 31.5 |
| 3-(4-Bromo-phenyl)-propan-1-ol [1] | 140.5, 131.5, 130.3, 119.9, 62.1, 34.1, 31.4 |
Table 3: IR Spectral Data (cm⁻¹)
| Compound | O-H Stretch | C-H (sp²) Stretch | C-H (sp³) Stretch | C=C Stretch (Aromatic) | C-O Stretch | C-Br Stretch |
| This compound | ~3350 (broad) | ~3060 | ~2940, ~2870 | ~1580, ~1470 | ~1050 | ~750 |
| 3-(3-Bromo-phenyl)-propan-1-ol | ~3340 (broad) | ~3050 | ~2930, ~2860 | ~1590, ~1475 | ~1045 | ~780, ~690 |
| 3-(4-Bromo-phenyl)-propan-1-ol [2] | ~3330 (broad) | ~3020 | ~2930, ~2860 | ~1485 | ~1050 | ~810 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 214/216 (isotope pattern) | 183/185, 134, 105, 91 |
| 3-(3-Bromo-phenyl)-propan-1-ol | 214/216 (isotope pattern) | 183/185, 134, 105, 91 |
| 3-(4-Bromo-phenyl)-propan-1-ol [2] | 214/216 (isotope pattern) | 183/185, 134, 105, 91 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Processing: Perform a background scan of the clean ATR crystal prior to sample analysis. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatography (GC) inlet.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 1 scan/s.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, paying close attention to the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), and the fragmentation pattern.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the definitive structural confirmation of this compound.
Caption: Workflow for the synthesis, purification, and structural confirmation.
By systematically applying these spectroscopic techniques and comparing the acquired data with the reference values for all three isomers, researchers can confidently and definitively confirm the structure of this compound, ensuring the integrity and reliability of their research and development efforts.
References
A Comparative Guide to 3-(2-Bromo-phenyl)-propan-1-OL and Other Halogenated Phenylpropanols as Building Blocks for Chroman Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-(2-Bromo-phenyl)-propan-1-OL with its chloro and iodo analogs as precursors for the synthesis of chroman, a privileged scaffold in medicinal chemistry. The choice of the halogenated building block significantly impacts reaction efficiency and conditions in intramolecular cyclization reactions to form the chroman ring system. This comparison is supported by established principles of aryl halide reactivity and provides illustrative experimental data to guide researchers in selecting the optimal starting material for their synthetic endeavors.
Introduction to Halogenated Phenylpropanols in Chroman Synthesis
3-(2-Halogenated-phenyl)-propan-1-ols are valuable building blocks for the synthesis of chroman and its derivatives. The key synthetic transformation is an intramolecular C-O bond formation, typically achieved through palladium-catalyzed etherification or Ullmann condensation. The nature of the halogen atom (chlorine, bromine, or iodine) at the ortho position of the phenyl ring is a critical determinant of the reactivity of the substrate, influencing reaction rates, catalyst loading, and the harshness of the required reaction conditions.
Comparative Reactivity in Intramolecular Cyclization
The reactivity of the C-X (X = Cl, Br, I) bond in aryl halides is a cornerstone of modern cross-coupling chemistry. The generally accepted order of reactivity is I > Br > Cl. This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond is more susceptible to oxidative addition to the metal catalyst (e.g., palladium or copper), which is often the rate-determining step in the catalytic cycle. Consequently, 3-(2-Iodo-phenyl)-propan-1-ol is the most reactive, followed by the bromo and then the chloro analog.
This difference in reactivity translates to milder reaction conditions, lower catalyst loadings, and often higher yields for the more reactive substrates.
Data Presentation: Illustrative Comparison of Intramolecular Cyclization to Chroman
The following table summarizes illustrative quantitative data for the palladium-catalyzed intramolecular cyclization of 3-(2-halo-phenyl)-propan-1-ols to form chroman. This data is based on the established reactivity trends of aryl halides and represents a typical outcome in such a comparative study.
| Building Block | Halogen | Catalyst System | Base | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| 3-(2-Chloro-phenyl)-propan-1-ol | Cl | Pd(OAc)₂, SPhos | Cs₂CO₃ | 120 | 24 | 65 |
| This compound | Br | Pd(OAc)₂, SPhos | K₃PO₄ | 100 | 12 | 85 |
| 3-(2-Iodo-phenyl)-propan-1-ol | I | Pd(OAc)₂, SPhos | K₂CO₃ | 80 | 6 | 95 |
Experimental Protocols
General Experimental Protocol for Palladium-Catalyzed Intramolecular Etherification
Materials:
-
3-(2-Halophenyl)-propan-1-ol (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 equiv)
-
Anhydrous toluene (0.1 M)
Procedure:
-
To an oven-dried Schlenk tube, add the 3-(2-halophenyl)-propan-1-ol, palladium(II) acetate, SPhos, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chroman.
Mandatory Visualizations
Experimental Workflow for Chroman Synthesis
Caption: A generalized experimental workflow for the palladium-catalyzed intramolecular synthesis of chroman from 3-(2-halophenyl)-propan-1-ol precursors.
Signaling Pathway of Chroman Derivatives at the Serotonin 5-HT1A Receptor
Chroman derivatives have been shown to interact with various G-protein coupled receptors (GPCRs), including serotonin receptors. The following diagram illustrates a simplified signaling pathway for the 5-HT1A receptor, a common target for drugs treating anxiety and depression. Chroman-based ligands can act as agonists or antagonists at this receptor, modulating downstream signaling.
Caption: Simplified signaling cascade of the 5-HT1A receptor upon activation by a chroman-based agonist, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
Conclusion
The selection of a halogenated building block for the synthesis of chromans is a critical decision that impacts the efficiency and practicality of the synthetic route. 3-(2-Iodo-phenyl)-propan-1-ol offers the highest reactivity, allowing for milder reaction conditions and potentially higher yields. This compound represents a good balance between reactivity and cost, making it a popular choice for many applications. 3-(2-Chloro-phenyl)-propan-1-ol is the least reactive and may require more forcing conditions, but it can be a cost-effective option when high reactivity is not essential. This guide provides researchers with the foundational knowledge to make an informed decision based on the specific requirements of their project, balancing factors such as desired yield, reaction scalability, and cost of starting materials.
Quantitative Analysis of 3-(2-Bromo-phenyl)-propan-1-OL: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates like 3-(2-Bromo-phenyl)-propan-1-OL in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides an objective comparison of three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of the most suitable method depends on factors such as the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the quantitative analysis of this compound. The presented data is a synthesis of typical performance for similar aromatic alcohols and brominated compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase.[1] | Separation of volatile compounds followed by mass-based detection and identification.[2] | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[3] |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds.[4][5] | Required; suitable for volatile and thermally stable compounds. Derivatization may be needed for polar analytes like alcohols. | Not required. |
| **Linearity (R²) ** | Typically ≥ 0.999[6] | Typically ≥ 0.998 | Inherently linear over a wide dynamic range.[7] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | < 0.01 µg/mL (with derivatization and selected ion monitoring) | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | < 0.05 µg/mL | ~0.5% |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Analysis Time | 10 - 30 minutes per sample | 15 - 40 minutes per sample | 5 - 15 minutes per sample |
| Structural Information | Limited (UV spectrum) unless coupled with MS. | Provides molecular weight and fragmentation patterns for identification.[2] | Provides unambiguous structural confirmation. |
| Reference Standard | Required for the analyte. | Required for the analyte. | Can use a certified internal standard that is structurally different from the analyte.[3] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are generalized for the analysis of this compound and should be optimized and validated for specific reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Protocol
Given the polar nature of this compound, a reversed-phase HPLC method is appropriate.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added to both solvents.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute the sample with the mobile phase to a known volume to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantification: Create a calibration curve by injecting a series of standard solutions of this compound of known concentrations. The concentration of the analyte in the reaction mixture sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Direct analysis of alcohols by GC can sometimes result in poor peak shape. Derivatization to a less polar silyl ether can improve chromatographic performance.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of semi-polar compounds (e.g., DB-5ms or equivalent)
-
Data acquisition and processing software
Derivatization (Silylation):
-
Evaporate a known amount of the reaction mixture sample to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS.
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
Quantification: An internal standard (a compound not present in the sample with similar chemical properties) is typically added before sample preparation. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a primary analytical method that can provide highly accurate quantification without the need for a specific reference standard of the analyte.[3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same vial. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.[8]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).[8]
Quantification: The concentration of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration
-
I = Integral of the NMR signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
Caption: Workflow for quantitative analysis by HPLC.
Caption: Workflow for quantitative analysis by GC-MS.
Caption: Workflow for quantitative analysis by qNMR.
References
- 1. benchchem.com [benchchem.com]
- 2. smithers.com [smithers.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
Prudent Disposal of 3-(2-Bromo-phenyl)-propan-1-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe disposal of 3-(2-Bromo-phenyl)-propan-1-ol, emphasizing operational and logistical plans to ensure compliance and safety. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, a conservative approach treating the substance as hazardous is mandatory.
I. Hazard Identification and Waste Classification
Key Actions:
-
Treat this compound and any materials contaminated with it as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste categorization.
II. Segregation and Storage of Chemical Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1] Incompatible chemicals must be stored separately.
Operational Plan:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the collection of hazardous waste.[1] This area should be clearly marked, secure, and accessible only to trained personnel.[2]
-
Use Appropriate Containers: Store waste this compound in a leak-proof, sealable container that is chemically compatible with the substance.[2] The original container, if in good condition, is often a suitable choice.[1] Do not use food-grade containers.[3]
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
-
Segregate from Incompatibles: Store the container in a manner that prevents contact with incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[4]
III. Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.[6][7] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact.[5] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[8] If aerosols may be generated, consult EHS for respirator requirements. |
IV. Disposal Procedures
The disposal of this compound must be conducted through an approved hazardous waste management program.
Step-by-Step Disposal Protocol:
-
Containment: Ensure the waste is in a properly sealed and labeled container as described in Section II.
-
Documentation: Complete any necessary hazardous waste disposal forms as required by your institution. This typically includes information on the chemical composition and quantity of the waste.
-
Arrange for Pickup: Contact your institution's EHS department or designated hazardous waste contractor to schedule a pickup of the waste container.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink.[9] Drain disposal is only permissible for small quantities of specific, non-hazardous, and biodegradable chemicals, which cannot be assumed for this compound.[1][9]
-
Do Not Dispose in Regular Trash: This chemical should not be disposed of in the regular trash.[9]
V. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Emergency Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Absorb: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the liquid.[10]
-
Collect and Contain: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[6]
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 3. pfw.edu [pfw.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. echemi.com [echemi.com]
- 9. acs.org [acs.org]
- 10. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 3-(2-Bromo-phenyl)-propan-1-OL
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(2-Bromo-phenyl)-propan-1-OL (CAS No. 52221-92-8). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Disclaimer: Comprehensive safety data for this compound is not consistently available across all sources. Therefore, this guide incorporates safety information from structurally similar compounds as a precautionary measure. All chemicals should be handled with the assumption that they are hazardous.
Hazard Identification and Personal Protective Equipment (PPE)
While some sources indicate no available hazard data, others suggest that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is critical.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face respirator.[2] | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Viton, Butyl rubber, Neoprene, or PVA). It is recommended to use two different types of gloves for optimal protection. | Prevents skin contact which can lead to irritation. Gloves should be inspected before use and removed immediately if compromised. |
| Body Protection | A laboratory coat is the minimum requirement. For handling larger quantities, disposable Tyvek-type sleeves taped to gloves or chemical-resistant overalls are recommended. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][4] If a fume hood is not available or when handling the neat chemical, a NIOSH-approved half-face or full-face respirator with an organic vapor/acid gas cartridge is required. | Minimizes the risk of inhaling vapors that may cause respiratory irritation. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. An eyewash station and safety shower should be readily accessible.
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Personal Protective Equipment: Don the recommended PPE as detailed in Table 1 before handling the chemical.
-
Dispensing: Use only spark-proof tools and explosion-proof equipment.[3][5] Avoid generating dust or aerosols.[5][6]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Storage Plan:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
The recommended storage temperature is room temperature.[1][7]
Emergency Procedures and First Aid
In case of accidental exposure, immediate action is necessary.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[8] Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Spill Response:
-
Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]
-
Large Spills: Evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the chemical in accordance with local, state, and federal regulations. Do not pour down the drain. Waste should be collected in a suitable, closed container.[3]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves and absorbent materials, must also be disposed of as hazardous waste.
Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound.
References
- 1. This compound manufacturers and suppliers in india [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 52221-92-8 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
